ML299
Descripción
Propiedades
IUPAC Name |
4-bromo-N-[(2S)-1-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]propan-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26BrFN4O2/c1-16(27-21(30)17-5-7-18(24)8-6-17)14-28-11-9-23(10-12-28)22(31)26-15-29(23)20-4-2-3-19(25)13-20/h2-8,13,16H,9-12,14-15H2,1H3,(H,26,31)(H,27,30)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKXAYJUFUZBMA-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC2(CC1)C(=O)NCN2C3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCC2(CC1)C(=O)NCN2C3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ML299: A Technical Guide to its Mechanism of Action as a Dual PLD1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML299 is a potent, selective, and CNS-penetrant allosteric modulator that acts as a dual inhibitor of Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2).[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its core inhibitory activities, its effects in cellular models of glioblastoma, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.
Core Mechanism of Action: Dual Inhibition of PLD1 and PLD2
This compound functions as a direct inhibitor of both PLD1 and PLD2 isoforms.[3] The inhibitory activity of this compound has been quantified in both biochemical and cellular assays, demonstrating low nanomolar potency.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against PLD1 and PLD2 is summarized in the table below.
| Assay Type | Target | IC50 (nM) | Reference |
| Cellular | PLD1 | 6 | [4][5] |
| Cellular | PLD2 | 20 | [4][5] |
| Biochemical (purified protein) | PLD1 | 48 | [3] |
| Biochemical (purified protein) | PLD2 | 84 | [3] |
Table 1: Inhibitory Potency of this compound against PLD1 and PLD2.
Allosteric Modulation
This compound is characterized as a selective allosteric modulator of PLD1 and PLD2.[1][2] Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. This mode of action can offer advantages in terms of selectivity and can modulate the enzyme's response to its natural substrate.
Signaling Pathway Perturbation
The primary mechanism of this compound's cellular effects stems from its inhibition of PLD activity. PLD enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA) and choline. PA is a critical lipid second messenger that regulates a multitude of cellular processes. By inhibiting PLD, this compound reduces the cellular levels of PA, thereby impacting downstream signaling cascades.
The PLD Signaling Cascade
The following diagram illustrates the central role of PLD in generating the signaling lipid phosphatidic acid.
Impact on Akt Signaling in Glioblastoma
In the context of glioblastoma, a key downstream effector of PA is the serine/threonine kinase Akt (also known as Protein Kinase B). Phosphatidic acid is essential for the recruitment of Akt to the cell membrane, a critical step for its activation. By reducing PA levels, this compound is proposed to inhibit the activation of Akt. The PI3K/Akt signaling pathway is frequently hyperactivated in glioblastoma and plays a central role in promoting cell survival, proliferation, and invasion.
Cellular Effects in Glioblastoma
Consistent with its mechanism of action on the PLD/Akt signaling axis, this compound has been shown to exert significant anti-tumor effects in glioblastoma cell lines, specifically U87-MG cells.
Decreased Invasive Migration
This compound causes a dose-dependent decrease in the invasive migration of U87-MG glioblastoma cells.[3][4][5] This effect is observed at concentrations where both PLD1 and PLD2 are inhibited.
Induction of Apoptosis
Under serum-free conditions, this compound robustly increases caspase 3/7 activity in U87-MG cells, indicating an induction of apoptosis.[3]
| Cellular Effect | Cell Line | Observation | Reference |
| Invasive Migration | U87-MG | Dose-dependent decrease | [3][4][5] |
| Apoptosis | U87-MG | Increased caspase 3/7 activity | [3] |
Table 2: Cellular Effects of this compound in U87-MG Glioblastoma Cells.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Phospholipase D (PLD) Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the activity of purified PLD enzyme.
-
Principle: The assay measures the production of choline, a product of PLD-mediated hydrolysis of phosphatidylcholine. Choline is then oxidized by choline oxidase to produce hydrogen peroxide, which reacts with a fluorescent probe to generate a quantifiable signal.
-
Materials:
-
Purified recombinant human PLD1 and PLD2 enzymes.
-
Phosphatidylcholine (substrate).
-
Choline oxidase.
-
Fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 3 mM MgCl2, 1 mM EGTA, 2 mM CaCl2).
-
This compound or other test compounds.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the assay buffer, purified PLD enzyme, and this compound dilutions.
-
Initiate the reaction by adding the phosphatidylcholine substrate.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Add the detection reagent containing choline oxidase and the fluorescent probe.
-
Incubate at 37°C for 30 minutes.
-
Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm).
-
Calculate the percent inhibition and determine the IC50 value.
-
References
- 1. Cell invasion assay [bio-protocol.org]
- 2. snapcyte.com [snapcyte.com]
- 3. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
ML299: A Potent Dual Inhibitor of Phospholipase D1 and D2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ML299 is a potent and selective small-molecule inhibitor of two key cellular enzymes: Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2).[1][2][3][4][5][6] Developed as a chemical probe by the NIH Molecular Libraries Program, this compound serves as a critical tool for investigating the physiological and pathophysiological roles of PLD enzymes.[1][4] These enzymes are pivotal in a myriad of cellular processes, including signal transduction, membrane trafficking, cytoskeletal organization, and cell migration.[7][8][9] Dysregulation of PLD activity has been implicated in numerous diseases, most notably cancer, making PLD isoforms attractive targets for therapeutic intervention.[2][7][10][11] This guide provides a comprehensive overview of the cellular targets of this compound, its quantitative activity, the experimental protocols for its characterization, and the signaling pathways it modulates.
Cellular Targets: Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2)
The primary cellular targets of this compound are the isozymes PLD1 and PLD2.[1][2][3][4][5][6] These enzymes belong to the phospholipase D superfamily and catalyze the hydrolysis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, to produce phosphatidic acid (PA) and choline.[2][12][13] PA is a critical lipid second messenger that recruits and activates a diverse array of downstream effector proteins, thereby initiating various signaling cascades.[1][14][15][16]
While PLD1 and PLD2 share significant sequence homology, they exhibit distinct subcellular localizations and regulatory mechanisms. PLD1 is typically found in the perinuclear region, including the Golgi apparatus and late endosomes, and has low basal activity, requiring activation by protein kinases such as PKC and small GTPases like ARF and Rho.[17][18] In contrast, PLD2 is primarily located at the plasma membrane and is considered to be constitutively active.[8][18] this compound acts as a dual inhibitor, targeting both isoforms with high potency.[1][2][3][4][5][6]
Quantitative Data
This compound exhibits potent inhibitory activity against both PLD1 and PLD2 in biochemical and cell-based assays. The following tables summarize the key quantitative data for this compound.
| Parameter | PLD1 | PLD2 | Assay Type | Reference |
| IC50 | 6 nM | 20 nM | Cell-based | [1][3][5][6] |
| IC50 | 5.6 nM | 20 nM | Cell-based | [4] |
| IC50 | 48 nM | 84 nM | Biochemical (purified protein) | [1][4] |
| IC50 | 6 nM | 12 nM | Not Specified | [2] |
Table 1: Inhibitory Activity of this compound against PLD1 and PLD2.
| Parameter | Value | Species | Reference |
| Brain AUC / Plasma AUC | 0.44 | Mouse | [1][3] |
Table 2: In Vivo Pharmacokinetic Parameter of this compound.
Signaling Pathways
PLD enzymes are central hubs in cellular signaling, integrating inputs from various cell surface receptors and modulating a wide range of downstream pathways. The primary signaling output of PLD activity is the production of phosphatidic acid (PA).
Caption: Phospholipase D (PLD) Signaling Pathway and Inhibition by this compound.
Pathway Description:
-
Activation: PLD1 and PLD2 are activated by a wide range of upstream signals, including G-protein coupled receptors (GPCRs), receptor tyrosine kinases (RTKs), protein kinase C (PKC), and small GTPases of the Rho and ARF families.[9][10][12]
-
Catalytic Activity: Activated PLD enzymes hydrolyze phosphatidylcholine (PC) at the plasma membrane and other cellular membranes to produce phosphatidic acid (PA).[2][13]
-
Downstream Signaling: PA acts as a crucial second messenger by directly binding to and modulating the activity of numerous downstream effector proteins.[1][14][15] Key effectors include:
-
mTOR (mammalian Target of Rapamycin): PA binding to mTOR is a critical step in the activation of the mTORC1 complex, a master regulator of cell growth, proliferation, and metabolism.[8]
-
Raf-1: PA can facilitate the translocation of the Raf-1 kinase to the plasma membrane, leading to the activation of the MAPK/ERK signaling cascade, which promotes cell proliferation and survival.[19]
-
Sphingosine Kinase 1 (SK1): PA can activate SK1, leading to the production of sphingosine-1-phosphate (S1P), another important signaling lipid involved in cell survival and proliferation.[19]
-
Actin Cytoskeleton: PA plays a direct role in regulating the dynamics of the actin cytoskeleton, which is essential for cell migration, invasion, and endocytosis.[20][21][22][23][24]
-
-
Cellular Functions: Through these downstream effectors, PLD signaling is involved in a multitude of cellular processes, including vesicular trafficking, cell proliferation and survival, and cell migration and invasion.[1][7][19]
-
Inhibition by this compound: this compound potently inhibits the catalytic activity of both PLD1 and PLD2, thereby blocking the production of PA and attenuating all downstream signaling events. This makes this compound a valuable tool to study the roles of PLD in these fundamental cellular processes.
Experimental Protocols
The identification and characterization of this compound as a dual PLD1/2 inhibitor involved several key experimental methodologies.
Biochemical Assay for PLD Activity
This assay measures the enzymatic activity of purified PLD protein in a controlled in vitro environment.
Principle: The assay quantifies the production of a fluorescent product that is directly proportional to the amount of choline released from the hydrolysis of phosphatidylcholine by PLD.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris, pH 8.0).
-
Prepare a substrate solution containing phosphatidylcholine.
-
Prepare a detection mix containing choline oxidase, horseradish peroxidase, and a fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, Amplex Red).
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
Add the PLD enzyme solution to the wells of a microplate.
-
Add the this compound dilutions or DMSO (vehicle control) to the wells and pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the phosphatidylcholine substrate.
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction and add the detection mix.
-
Incubate to allow for the development of the fluorescent signal.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for a Fluorometric Biochemical PLD Activity Assay.
Cell-Based PLD Activity Assay
This assay measures PLD activity within intact cells, providing a more physiologically relevant assessment of inhibitor potency.
Principle: Cells are labeled with a radioactive lipid precursor, and the formation of a specific radiolabeled product in the presence of a primary alcohol (transphosphatidylation reaction) is quantified as a measure of PLD activity.
Protocol:
-
Cell Culture and Labeling:
-
Culture cells (e.g., HEK293 or U87-MG) to the desired confluency.
-
Label the cells with a radioactive lipid precursor, such as [3H]-palmitic acid, for several hours to allow for incorporation into cellular phospholipids.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the labeled cells with serial dilutions of this compound or DMSO (vehicle control).
-
Add a primary alcohol (e.g., 1-butanol) to the media. PLD will preferentially use the alcohol as a nucleophile over water, leading to the formation of phosphatidylbutanol.
-
Stimulate the cells with a known PLD activator (e.g., phorbol 12-myristate 13-acetate - PMA) if necessary to induce PLD activity.
-
-
Lipid Extraction and Analysis:
-
After the desired incubation time, terminate the reaction and lyse the cells.
-
Extract the total lipids from the cell lysates.
-
Separate the different lipid species using thin-layer chromatography (TLC).
-
Visualize and quantify the radiolabeled phosphatidylbutanol spots using autoradiography or a phosphorimager.
-
-
Data Analysis:
-
Calculate the amount of phosphatidylbutanol formed in each condition.
-
Determine the percentage of inhibition for each this compound concentration relative to the stimulated control.
-
Calculate the IC50 value from the dose-response curve.
-
Cancer Cell Migration Assay (Transwell Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Principle: The assay measures the ability of cells to migrate through a porous membrane in a Transwell insert towards a chemoattractant.
Protocol:
-
Cell Preparation:
-
Culture cancer cells (e.g., U87-MG glioblastoma cells) and starve them in serum-free medium for several hours before the assay.
-
-
Assay Setup:
-
Coat the top of the Transwell inserts with a basement membrane extract (e.g., Matrigel) to mimic the extracellular matrix for invasion assays (optional for migration assays).
-
Add serum-free medium containing different concentrations of this compound or DMSO to the upper chamber of the Transwell inserts.
-
Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Seed the starved cells into the upper chamber.
-
-
Incubation and Analysis:
-
Incubate the plate for a sufficient time to allow for cell migration (e.g., 12-48 hours).
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the underside of the insert with a stain such as crystal violet.[25]
-
-
Data Quantification:
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Calculate the average number of migrated cells for each condition.
-
Express the data as a percentage of migration relative to the control group.
-
Caption: Workflow for a Transwell Cell Migration/Invasion Assay.
Conclusion
This compound is a well-characterized and potent dual inhibitor of PLD1 and PLD2. Its high potency and selectivity make it an invaluable chemical probe for elucidating the complex roles of PLD signaling in health and disease. This guide provides a foundational understanding of this compound's cellular targets, its quantitative activity, the signaling pathways it modulates, and the key experimental protocols used for its investigation. For researchers in oncology, cell biology, and drug discovery, this compound offers a powerful tool to dissect the intricate functions of phospholipase D and to explore its potential as a therapeutic target.
References
- 1. Phosphatidic acid-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular and Physiological Roles for Phospholipase D1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and this compound that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Development of dual PLD1/2 and PLD2 selective inhibitors from a common 1,3,8-Triazaspiro[4.5]decane Core: discovery of Ml298 and this compound that decrease invasive migration in U87-MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospholipase D - Wikipedia [en.wikipedia.org]
- 9. KEGG PATHWAY: map04072 [genome.jp]
- 10. NEW CONCEPTS IN PLD SIGNALING IN INFLAMMATION AND CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional Regulation of Phospholipase D Expression in Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phospholipase D in cell signalling and its relationship to phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Signaling functions of phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phosphatidic Acid Signaling and Function in Nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phosphatidic acid - Wikipedia [en.wikipedia.org]
- 17. Structure and Regulation of Human Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. cusabio.com [cusabio.com]
- 20. researchgate.net [researchgate.net]
- 21. [PDF] Regulation of Phospholipase D Activity by Actin | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. Phosphoinositide regulation of the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The role of the actin cytoskeleton in regulating platelet lifespan and function - UBC Library Open Collections [open.library.ubc.ca]
- 25. Inhibition of cancer cell migration with CuS@ mSiO2-PEG nanoparticles by repressing MMP-2/MMP-9 expression - PMC [pmc.ncbi.nlm.nih.gov]
ML299: A Potent Dual PLD1/PLD2 Inhibitor for Glioblastoma Research
An In-depth Technical Guide on the Discovery, Characterization, and Application of a Key Chemical Probe
Introduction
Phospholipase D (PLD) enzymes, particularly PLD1 and PLD2, are critical regulators of intracellular signaling pathways through their hydrolysis of phosphatidylcholine to generate the second messenger phosphatidic acid (PA). Dysregulation of PLD activity has been implicated in the pathophysiology of numerous diseases, including cancer. In glioblastoma, an aggressive form of brain cancer, elevated PLD activity is associated with increased tumor cell proliferation, survival, and invasion. The development of potent and selective small molecule inhibitors of PLD is therefore a crucial step towards validating these enzymes as therapeutic targets and for dissecting their complex roles in cancer biology. This technical guide details the discovery and characterization of ML299, a potent, dual inhibitor of PLD1 and PLD2, which has emerged as a valuable tool for investigating PLD signaling in glioblastoma.
Discovery and Optimization
This compound was identified through an iterative parallel synthesis effort starting from a 1,3,8-triazaspiro[4.5]decane core, a scaffold that was initially associated with PLD2-preferring inhibitors.[1] Structure-activity relationship (SAR) studies revealed that the incorporation of a methyl group at a specific position dramatically increased PLD1 inhibitory activity.[1][2] This led to the development of this compound, a compound with balanced, low nanomolar inhibition of both PLD1 and PLD2.[3]
Quantitative Inhibitory Activity
This compound exhibits potent inhibition of both PLD1 and PLD2 isoforms in both biochemical and cell-based assays. The inhibitory concentrations (IC50) are summarized in the table below. The close correlation between the biochemical and cellular IC50 values suggests that this compound is a direct inhibitor of the PLD enzymes.[1][3]
| Assay Type | Target | This compound IC50 (nM) |
| Biochemical Assay | Purified PLD1 | 48 |
| Purified PLD2 | 84 | |
| Cell-Based Assay | Cellular PLD1 (Calu-1 cells) | 6 |
| Cellular PLD2 (HEK293-gfp-PLD2 cells) | 20 |
Experimental Protocols
Biochemical PLD Inhibitor Assay (Amplex Red Assay)
This assay quantifies PLD activity by measuring the production of choline, a product of phosphatidylcholine hydrolysis. The choline is then oxidized by choline oxidase to produce hydrogen peroxide, which is detected using the Amplex Red reagent. In the presence of horseradish peroxidase (HRP), Amplex Red reacts with hydrogen peroxide to produce the highly fluorescent resorufin, which can be measured fluorometrically.[2]
Materials:
-
Amplex® Red Phospholipase D Assay Kit (containing Amplex Red reagent, HRP, choline oxidase, and reaction buffer)
-
Purified recombinant human PLD1 and PLD2 enzymes
-
Phosphatidylcholine (substrate)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~540 nm, Emission: ~590 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of Amplex Red reagent, HRP, and choline oxidase in the provided reaction buffer according to the kit manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these solutions in the reaction buffer to the desired final concentrations.
-
Reaction Setup:
-
To each well of the microplate, add the purified PLD enzyme (PLD1 or PLD2).
-
Add the diluted this compound or vehicle control (DMSO).
-
Initiate the reaction by adding the phosphatidylcholine substrate.
-
Finally, add the Amplex Red/HRP/choline oxidase working solution.
-
-
Incubation: Incubate the plate at 37°C, protected from light, for a specified period (e.g., 30-60 minutes).
-
Measurement: Measure the fluorescence intensity at multiple time points to monitor the reaction kinetics.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Cell-Based PLD Activity Assays
Cell Lines:
-
Calu-1 cells: Endogenously express PLD1.
-
HEK293-gfp-PLD2 cells: Human embryonic kidney cells engineered to overexpress a green fluorescent protein (GFP)-tagged PLD2.
General Cell Culture:
-
Culture Calu-1 and HEK293-gfp-PLD2 cells in appropriate media (e.g., DMEM or McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
PLD Activity Assay Protocol:
A common method to assess cellular PLD activity involves a transphosphatidylation reaction. In the presence of a primary alcohol, such as n-butanol, PLD catalyzes the transfer of the phosphatidyl group from phosphatidylcholine to the alcohol, forming phosphatidylbutanol (PtdBut), a metabolite that is not endogenously produced. The amount of PtdBut formed is directly proportional to PLD activity.
-
Cell Seeding: Seed Calu-1 or HEK293-gfp-PLD2 cells in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for a predetermined time.
-
PLD Stimulation and Labeling:
-
Add n-butanol to the culture medium.
-
Stimulate PLD activity using a suitable agonist (e.g., phorbol 12-myristate 13-acetate - PMA).
-
Concurrently, label the cells with a radioactive precursor, such as [^3H]-palmitic acid or [^32P]-orthophosphate, to incorporate into phospholipids.
-
-
Lipid Extraction: After the incubation period, wash the cells and extract the total lipids using a suitable solvent system (e.g., chloroform/methanol).
-
Thin-Layer Chromatography (TLC): Separate the extracted lipids by TLC using a solvent system that resolves PtdBut from other phospholipids.
-
Quantification: Visualize and quantify the radioactive PtdBut spots using autoradiography or phosphorimaging.
-
Data Analysis: Calculate the percent inhibition of PtdBut formation at each this compound concentration and determine the IC50 value.
U87-MG Glioblastoma Cell Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane-like matrix, mimicking a key step in tumor metastasis.[1]
Materials:
-
U87-MG glioblastoma cells
-
Matrigel-coated transwell inserts (e.g., 8 µm pore size)
-
24-well companion plates
-
Cell culture medium with and without FBS
-
This compound
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Cell Preparation: Culture U87-MG cells and harvest them. Resuspend the cells in serum-free medium.
-
Assay Setup:
-
Place the Matrigel-coated transwell inserts into the wells of a 24-well plate.
-
In the lower chamber of each well, add medium containing 10% FBS as a chemoattractant.
-
In the upper chamber (the insert), add the U87-MG cell suspension in serum-free medium, along with various concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C to allow for cell invasion.
-
Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the insert membrane using a cotton swab.
-
Fixation and Staining:
-
Fix the cells that have invaded to the lower surface of the membrane with methanol.
-
Stain the fixed cells with a solution of crystal violet.
-
-
Quantification:
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of stained, invaded cells in several microscopic fields for each insert.
-
-
Data Analysis: Compare the number of invaded cells in the this compound-treated groups to the vehicle control to determine the effect of the inhibitor on cell invasion.
Pharmacokinetic Profile
A crucial aspect of a chemical probe's utility, especially for in vivo studies, is its pharmacokinetic (DMPK) profile. This compound was found to have favorable properties for in vivo use.[1]
| Parameter | Result |
| Microsomal Stability | Highly cleared in rat and human microsomes |
| Plasma Protein Binding | Good free fraction in rat and human |
| CYP Inhibition | Favorable profile |
| CNS Penetrance (Mouse, IP dosing) | BrainAUC/PlasmaAUC = 0.44 |
The significant CNS penetrance of this compound makes it a particularly valuable tool for studying the role of PLD in brain cancers like glioblastoma.[1]
Visualizations
PLD Signaling Pathway
Caption: Simplified PLD signaling pathway and the inhibitory action of this compound.
This compound Discovery Workflow
Caption: Workflow for the discovery of this compound.
U87-MG Invasion Assay Workflow
Caption: Experimental workflow for the U87-MG cell invasion assay.
Conclusion
This compound is a potent, dual inhibitor of PLD1 and PLD2 with excellent cell permeability and CNS penetrance. Its discovery and thorough characterization have provided the research community with a valuable chemical probe to investigate the roles of PLD signaling in both in vitro and in vivo models of glioblastoma and other CNS disorders. The detailed experimental protocols provided in this guide should enable researchers to effectively utilize this compound in their studies to further unravel the complexities of PLD biology and its therapeutic potential.
References
The Biological Activity of ML299: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML299 is a potent, dual small-molecule inhibitor of Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2).[1][2][3] It originates from a 1,3,8-triazaspiro[4.5]decane chemical core and has been identified as a valuable tool compound for investigating the roles of PLD isoforms in various cellular processes, particularly in oncology.[1] Dysregulated PLD activity is implicated in the pathology of several cancers, including glioblastoma, breast, and colorectal cancer, making its inhibitors a subject of significant research interest.[1] This document provides a comprehensive overview of the biological activity of this compound, its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound functions as a direct, selective allosteric modulator and inhibitor of both PLD1 and PLD2 isoforms.[1][4] The primary role of PLD enzymes is to catalyze the hydrolysis of phosphatidylcholine (PC), a major component of cell membranes, to produce choline and phosphatidic acid (PA).[1] PA is a critical lipid second messenger that modulates numerous downstream signaling pathways involved in cell proliferation, survival, and migration.[1] By inhibiting PLD1 and PLD2, this compound effectively reduces the production of PA, thereby disrupting these signaling cascades.
Phospholipase D (PLD) Signaling Pathway
The diagram below illustrates the canonical PLD signaling pathway and the point of intervention for this compound.
Caption: this compound inhibits PLD1/2, blocking phosphatidic acid (PA) production.
Quantitative Biological Data
This compound exhibits high potency against both PLD isoforms. The following tables summarize its inhibitory concentrations (IC50) and key pharmacokinetic properties.
| Target | IC50 (In Vitro Assay) | IC50 (Purified Protein Assay) | Reference |
| PLD1 | 6 nM | 48 nM | [1][2] |
| PLD2 | 12-20 nM | 84 nM | [1][2][4] |
| hERG | >20,000 nM (>20 µM) | Not Applicable | [1] |
| Pharmacokinetic Parameter | Value / Observation | Reference |
| CNS Penetrance | Brain-AUC/Plasma-AUC of 0.44 | [1] |
| Microsomal Stability | Highly cleared in rat and human microsomes | [1] |
| Plasma Protein Binding | Good free fraction in rat and human plasma | [1] |
| Cytotoxicity (U87-MG cells) | No effect observed at concentrations up to 10 µM | [1] |
Key Biological Effects
Inhibition of Cancer Cell Migration
A primary functional effect of this compound is the dose-dependent inhibition of invasive migration in glioblastoma cells. Studies using the U87-MG glioblastoma cell line demonstrated that this compound significantly reduces cell migration at concentrations of 1 µM and 10 µM.[1] This effect is attributed to the dual inhibition of PLD1 and PLD2, with the inhibition of PLD2 playing a particularly crucial role.[1] Importantly, this reduction in migration is not a result of cytotoxicity, as this compound did not affect U87-MG cell viability at active concentrations.[1]
Induction of Apoptosis
In addition to its anti-migratory effects, this compound has been shown to induce apoptosis. The compound robustly increases the activation of caspase 3/7, key executioner caspases in the apoptotic cascade, under serum-free conditions.[1][4] This suggests that by inhibiting PLD-mediated survival signals, this compound can promote programmed cell death in cancer cells.
Experimental Protocols
Transwell Invasion Assay (Boyden Chamber)
This assay is used to quantify the invasive potential of cancer cells in vitro in response to chemoattractants and inhibitors like this compound.
Principle: Cells are seeded in the top chamber of a transwell insert, which has a porous membrane coated with a basement membrane extract (Matrigel). The bottom chamber contains a chemoattractant (e.g., fetal bovine serum). Invasive cells degrade the Matrigel and migrate through the pores towards the chemoattractant, where they can be stained and counted.
Detailed Methodology:
-
Cell Culture: U87-MG glioblastoma cells are cultured in standard medium. Prior to the assay, cells are serum-starved.
-
Chamber Preparation: 8-micron pore transwell inserts are coated with Matrigel.
-
Cell Seeding: U87-MG cells are plated in the upper chamber in a serum-free medium. Various concentrations of this compound (e.g., 100 nM to 10 µM) or a vehicle control (DMSO) are added to the upper chamber.
-
Chemoattractant Addition: The lower chamber is filled with a medium containing 10% fetal bovine serum as a chemoattractant, along with the corresponding concentrations of this compound or vehicle.
-
Incubation: The plates are incubated for 48 hours to allow for cell migration.
-
Cell Staining and Counting: After incubation, non-migratory cells on the upper surface of the membrane are removed. The cells that have migrated to the underside of the membrane are fixed and stained (e.g., with crystal violet).
-
Quantification: The number of stained, migrated cells is counted across multiple fields of view under a microscope to determine the extent of invasion.
Workflow for Transwell Invasion Assay
The diagram below outlines the key steps in the experimental workflow for assessing cancer cell invasion.
Caption: Workflow of the Matrigel transwell assay for cell invasion analysis.
Conclusion
This compound is a well-characterized dual PLD1/PLD2 inhibitor with significant biological activity against cancer cell migration and survival.[1] Its high potency, direct mechanism of action, and CNS penetrance make it an invaluable pharmacological tool for preclinical studies in glioblastoma and other cancers where PLD signaling is dysregulated. The detailed data and protocols provided herein serve as a guide for researchers utilizing this compound to further explore the therapeutic potential of PLD inhibition.
References
- 1. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and this compound that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of dual PLD1/2 and PLD2 selective inhibitors from a common 1,3,8-Triazaspiro[4.5]decane Core: discovery of Ml298 and this compound that decrease invasive migration in U87-MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
ML299: A Technical Guide to a Potent Dual PLD Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML299 is a potent, cell-permeant, and central nervous system (CNS) penetrant small molecule that acts as a dual inhibitor of phospholipase D1 (PLD1) and PLD2. Its ability to modulate the levels of the critical second messenger, phosphatidic acid (PA), has positioned it as a valuable chemical probe for investigating the roles of PLD in various physiological and pathological processes. This technical guide provides a comprehensive overview of the molecular structure, physicochemical and pharmacological properties, and biological activities of this compound. Detailed experimental protocols for key assays and a summary of its pharmacokinetic profile are also presented to facilitate its application in research and drug development.
Molecular Structure and Physicochemical Properties
This compound, with the chemical name 4-Bromo-N-[(1S)-2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-1-methylethyl]benzamide, is a synthetic molecule derived from a 1,3,8-triazaspiro[4.5]decane core.[1] Its structure is characterized by a bromine-substituted benzamide group and a fluorophenyl-substituted triazaspirodecane moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₆BrFN₄O₂ | [2] |
| Molecular Weight | 489.39 g/mol | [2] |
| CAS Number | 1426916-00-8 | [2] |
| Solubility | Soluble to 100 mM in DMSO | [2] |
| Purity | ≥98% | [2] |
| Storage | Store at -20°C | [2] |
Pharmacological Properties and Mechanism of Action
This compound is a highly potent and selective allosteric modulator and direct inhibitor of both PLD1 and PLD2 isoforms.[1][2] The inhibition of PLD enzymes by this compound blocks the hydrolysis of phosphatidylcholine (PC) into phosphatidic acid (PA) and choline. PA is a crucial lipid second messenger that regulates a multitude of cellular processes, including cell proliferation, migration, and survival, through the activation of downstream signaling pathways such as the PI3K/Akt and Wnt/β-catenin pathways.[2]
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Assay Type | Reference |
| PLD1 | 6 | Cellular Assay | [1] |
| PLD2 | 12-20 | Cellular Assay | [1][2] |
| Purified PLD1 | 48 | Biochemical Assay | [1] |
| Purified PLD2 | 84 | Biochemical Assay | [1] |
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound in the context of glioblastoma cell signaling.
Biological Activity
Inhibition of Glioblastoma Cell Migration
This compound has been shown to decrease the invasive migration of glioblastoma cells, such as the U87-MG cell line.[1] This effect is dose-dependent, with statistically significant inhibition observed at concentrations of 1 µM and 10 µM.[1] The anti-migratory effect is attributed to the inhibition of PLD2, which plays a dominant role in this process.[1]
Table 3: Effect of this compound on U87-MG Glioblastoma Cell Migration
| Concentration | Effect on Invasive Migration | Reference |
| 100 nM - 10 µM | Dose-dependent decrease | [1] |
| 1 µM | Statistically significant decrease | [1] |
| 10 µM | Statistically significant decrease | [1] |
Induction of Apoptosis
In serum-free conditions, this compound robustly increases the activity of caspase 3 and 7, key executioner caspases in the apoptotic pathway.[1] This pro-apoptotic effect, coupled with its anti-migratory properties, highlights its potential as a therapeutic agent in oncology research.
Pharmacokinetics
This compound is active in vivo and demonstrates good CNS penetrance.[1][2] In studies with mice, intraperitoneal (IP) administration of this compound resulted in excellent plasma levels and significant brain exposure.[1]
Table 4: In Vitro and In Vivo Pharmacokinetic Profile of this compound
| Parameter | Value | Species | Reference |
| Human Microsomal Stability (CLHEP) | 19.1 mL/min/kg | Human | [1] |
| Rat Microsomal Stability (CLHEP) | 61.8 mL/min/kg | Rat | [1] |
| Human Plasma Protein Binding (% free) | 1.0% | Human | [1] |
| Rat Plasma Protein Binding (% free) | 3.0% | Rat | [1] |
| Brain-AUC / Plasma-AUC Ratio | 0.44 | Mouse | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound originates from a 1,3,8-triazaspiro[4.5]decane core. The (S)-enantiomer is significantly more potent than the (R)-enantiomer.[1]
A detailed, step-by-step synthesis protocol is available in the supplementary information of the primary publication by O'Reilly et al. (2013).
PLD1 and PLD2 Inhibition Assays
Principle: The inhibitory activity of this compound on PLD1 and PLD2 can be determined using cell-based assays that measure the production of a PLD-specific product.
Methodology:
-
Cell Culture: HEK293 cells stably expressing either human PLD1 or PLD2 are cultured in appropriate media.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control (DMSO).
-
PLD Activity Measurement: PLD activity is stimulated, and the amount of product (e.g., phosphatidic acid or a fluorescent derivative) is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or mass spectrometry.
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of PLD inhibition against the logarithm of the this compound concentration.
Glioblastoma Cell Migration Assay (Transwell Assay)
Principle: This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant.
Methodology:
-
Cell Culture: U87-MG glioblastoma cells are cultured to sub-confluency.
-
Assay Setup: Transwell inserts with 8 µm pore size are coated with Matrigel. The lower chamber is filled with media containing a chemoattractant (e.g., 10% fetal bovine serum), and the upper chamber contains serum-free media.
-
Cell Seeding and Treatment: U87-MG cells are seeded into the upper chamber in the presence of various concentrations of this compound or vehicle control.
-
Incubation: The plate is incubated for a defined period (e.g., 24-48 hours) to allow for cell migration.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The results are expressed as the percentage of migrated cells relative to the vehicle control.
Caspase 3/7 Activity Assay
Principle: This assay quantifies the activity of executioner caspases 3 and 7, which are key markers of apoptosis, using a fluorogenic or luminogenic substrate.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., U87-MG) are cultured and treated with this compound or a positive control for apoptosis induction (e.g., staurosporine) in serum-free media.
-
Cell Lysis: After treatment, cells are lysed to release intracellular contents, including active caspases.
-
Substrate Addition: A specific caspase-3/7 substrate (e.g., containing the DEVD peptide sequence) is added to the cell lysates.
-
Signal Detection: The cleavage of the substrate by active caspases generates a fluorescent or luminescent signal that is measured using a plate reader.
-
Data Analysis: The signal intensity is proportional to the caspase 3/7 activity and is typically normalized to the protein concentration of the cell lysate. Results are often expressed as fold-change relative to the vehicle control.
Conclusion
This compound is a well-characterized and potent dual inhibitor of PLD1 and PLD2 with demonstrated efficacy in cellular models of glioblastoma. Its favorable pharmacokinetic profile, including CNS penetrance, makes it a valuable tool for in vivo studies. The detailed information and experimental protocols provided in this guide are intended to support the scientific community in utilizing this compound to further elucidate the roles of phospholipase D in health and disease and to explore its potential as a lead compound for drug development.
References
ML299 CAS number and chemical information
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on ML299, a potent dual inhibitor of phospholipase D1 (PLD1) and phospholipase D2 (PLD2). This document summarizes its chemical properties, mechanism of action, and key experimental data, offering a valuable resource for researchers in oncology, neuroscience, and drug discovery.
Chemical Information
This compound is a small molecule inhibitor with the CAS number 1426916-00-8.[1][2][3] Its systematic IUPAC name is 4-Bromo-N-[(1S)-2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-1-methylethyl]benzamide.[1][2]
| Property | Value | Reference |
| CAS Number | 1426916-00-8 | [1][2][3] |
| Molecular Formula | C23H26BrFN4O2 | [1][2] |
| Molecular Weight | 489.39 g/mol | [1][2] |
| IUPAC Name | 4-Bromo-N-[(1S)-2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-1-methylethyl]benzamide | [1][2] |
| Purity | ≥98% (HPLC) | [1][2] |
| Solubility | Soluble to 100 mM in DMSO | [2] |
| Storage | Store at -20°C | [1][2] |
Mechanism of Action and Biological Activity
This compound is a selective allosteric modulator and a potent dual inhibitor of phospholipase D1 (PLD1) and phospholipase D2 (PLD2).[1][2] It exhibits strong inhibitory activity with IC50 values of 6 nM for PLD1 and 12-20 nM for PLD2.[1][4] By inhibiting PLD enzymes, this compound blocks the hydrolysis of phosphatidylcholine (PC) into phosphatidic acid (PA) and choline. PA is a critical second messenger involved in various cellular processes, including cell proliferation, migration, and survival. The inhibition of PA production by this compound is central to its observed biological effects.
Notably, this compound has been shown to decrease the invasive migration of glioblastoma cells, highlighting its potential as a therapeutic agent in oncology.[1][4] It is also CNS penetrant, a crucial characteristic for drugs targeting brain cancers.[1]
Phospholipase D Signaling Pathway
The following diagram illustrates the canonical Phospholipase D signaling pathway and the point of intervention by this compound.
Key Experimental Data
In Vitro Potency
| Target | IC50 (nM) | Reference |
| Phospholipase D1 (PLD1) | 6 | [1][4] |
| Phospholipase D2 (PLD2) | 12 - 20 | [1][4] |
In Vitro DMPK Profile of this compound
The following data is summarized from the Probe Reports from the NIH Molecular Libraries Program.
| Assay | Result |
| Mouse Liver Microsomal Stability (CLint) | 14.9 µL/min/mg |
| Human Liver Microsomal Stability (CLint) | 4.8 µL/min/mg |
| Plasma Protein Binding (Mouse) | 98.9% |
| Plasma Protein Binding (Human) | 99.2% |
| Caco-2 Permeability (A-B) | 1.8 x 10^-6 cm/s |
| Caco-2 Permeability (B-A) | 4.1 x 10^-6 cm/s |
| Efflux Ratio | 2.3 |
| Aqueous Solubility (pH 7.4) | 2.1 µM |
Experimental Protocols
Matrigel Invasion Assay
This protocol is a representative method for assessing the effect of this compound on glioblastoma cell invasion.
1. Materials:
-
Glioblastoma cell line (e.g., U87-MG)
-
Matrigel Basement Membrane Matrix
-
24-well Transwell inserts (8 µm pore size)
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
This compound stock solution (in DMSO)
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Cotton swabs
-
Phosphate-buffered saline (PBS)
2. Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium.
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate at 37°C for at least 4 hours to allow for gelation.
-
-
Cell Seeding:
-
Culture glioblastoma cells to ~80% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Trypsinize and resuspend the cells in serum-free medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Seed 5 x 10^4 cells in 200 µL of the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Add 500 µL of medium containing 10% FBS (as a chemoattractant) to the lower chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
-
Fixation and Staining:
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Count the number of stained, invaded cells in several random fields of view under a microscope.
-
Calculate the average number of invaded cells per field for each treatment condition.
-
Experimental Workflow
The following diagram outlines the general workflow for evaluating the anti-invasive properties of this compound.
References
- 1. Table 4, In vitro DMPK Profile of this compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of Phospholipase D in Glioblastoma Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat.[1][2] Its high degree of invasiveness and resistance to conventional therapies necessitates a deeper understanding of the molecular signaling pathways that drive its progression.[1] Emerging evidence has identified Phospholipase D (PLD), an enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) to generate the crucial second messenger phosphatidic acid (PA), as a key player in glioblastoma signaling.[1][3][4] This technical guide provides an in-depth overview of the role of PLD in glioblastoma, focusing on its involvement in signaling pathways, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing these complex interactions.
Introduction to Phospholipase D (PLD) in Glioblastoma
Phospholipase D (PLD) exists in two primary isoforms, PLD1 and PLD2, both of which have been implicated in various aspects of cancer biology.[1][5] In the context of glioblastoma, PLD activity is frequently upregulated and correlates with tumor malignancy, invasiveness, and poor patient prognosis.[1][6] The enzymatic product of PLD, phosphatidic acid (PA), is a critical signaling lipid that directly interacts with and activates a multitude of downstream effector proteins, thereby influencing cell growth, survival, proliferation, and migration.[1][2][3]
PLD1, in particular, has been shown to be highly elevated in human GBM tissues compared to normal brain tissue and its expression is significantly higher in recurrent GBM than in primary tumors.[1] High expression of PLD1 is associated with glioma differentiation and serves as a risk factor for glioma patients.[6] Both PLD1 and PLD2 are involved in promoting the invasion and migration of glioma cell lines.[6]
Core Signaling Pathways Involving PLD in Glioblastoma
PLD and its product, PA, are central nodes in a complex signaling network that promotes glioblastoma progression. The primary mechanism involves the activation of the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation that is frequently hyperactivated in glioblastoma.[1][7][8]
PLD-mTOR Signaling Axis:
PA generated by PLD is a key activator of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.[3][4] PA can directly bind to the FRB domain of mTOR, competitively inhibiting the action of rapamycin and promoting cell survival signals that suppress apoptosis.[9]
-
mTORC1 Activation: PA promotes the translocation of mTOR to the lysosomal membrane, leading to the activation of mTORC1, which in turn regulates protein synthesis and cell growth.[3]
-
mTORC2 and Akt Activation: PLD2-derived PA is essential for the membrane recruitment and activation of Akt (also known as Protein Kinase B).[2][7] Activated mTORC2 phosphorylates Akt, leading to its maximal activity and promoting cell survival and inhibiting autophagy.[2][7][8]
Other PLD-Mediated Pathways:
Beyond the mTOR axis, PLD influences other critical signaling pathways in glioblastoma:
-
Ras/MEK/ERK Pathway: PLD2 can activate the Ras/MEK/ERK signaling cascade, which is crucial for cell proliferation and transformation.[9]
-
Wnt/β-catenin Signaling: PLD1 has been shown to be involved in the Wnt/β-catenin pathway, which is associated with glioma development.[1]
-
Matrix Metalloproteinase (MMP) Expression: Overexpression of PLD can enhance the expression of MMP-2, a key enzyme involved in the degradation of the extracellular matrix, thereby promoting glioma cell invasion.[1]
Below is a diagram illustrating the central role of PLD in glioblastoma signaling.
Caption: PLD signaling network in glioblastoma.
Quantitative Data on PLD in Glioblastoma
The following tables summarize key quantitative findings from studies investigating the role of PLD in glioblastoma.
Table 1: PLD1 Expression and Patient Prognosis
| Parameter | Finding | Significance | Reference |
| PLD1 Expression | Significantly higher in recurrent GBM tumors compared to primary GBM tumors. | p < 0.05 | [1] |
| PLD1 & CD44 Expression | Positive correlation between PLD1 and CD44 (a cancer stem cell marker) levels in high-grade glioma specimens. | - | [1] |
| Patient Survival | High expression of both PLD1 and CD44 is associated with poor prognosis in GBM patients. | - | [1] |
| Prognostic Factor | PLD1 overexpression is an independent risk factor for glioma patients. | p = 0.018, HR = 0.461 | [6] |
Table 2: Effects of PLD Inhibition on Glioblastoma Cells
| Experimental Condition | Cell Line(s) | Effect | Quantitative Result | Reference |
| PLD1 Depletion | Glioblastoma Stem Cells (GSCs) | Reduced viability in combination with Temozolomide (TMZ) or Ionizing Radiation (IR). | Significant decrease compared to TMZ+IR alone. | [1] |
| PLD1 Inhibitor (VU0155069) + TMZ | GSC-X01 | Reduced expression of TMZ resistance factors. | Marked decrease relative to inhibitor alone. | [1] |
| PLD1 Inhibitor (VU0155069) | Mice with GSC-derived intracranial tumors | Reduced tumor formation and increased survival. | Significant increase in survival. | [1] |
| PLD Inhibition | GBM Cells | Decreased cell viability by inhibiting autophagic flux. | - | [7] |
| PLD1 Knockdown | U87 Glioma Cells | Reduced cell proliferation. | Significant decrease. | [6] |
| PLD1 Knockdown | U87 Glioma Cells | Reduced cell migration. | Significant decrease. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections outline standard protocols for key experiments used to investigate PLD's role in glioblastoma.
This assay measures PLD activity by detecting the choline released from phosphatidylcholine hydrolysis.
Principle: PLD cleaves choline from PC. The free choline is then oxidized by an enzyme mix to generate an intermediate that reacts with a probe to produce a colorimetric signal (OD 570 nm).[10] The kit can detect PLD activity as low as 1.0 mU/mL.[10]
Materials:
-
PLD Assay Buffer
-
PLD Probe
-
PLD Enzyme Mix
-
Choline Standard
-
PLD Substrate (Phosphatidylcholine)
-
PLD Positive Control
-
96-well clear bottom plate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Cells (Adherent or Suspension): Harvest ~5 x 10^6 cells. Wash with cold PBS. Resuspend in 100 µL of ice-cold PLD Assay Buffer. Homogenize by pipetting and incubate on ice for 15-30 minutes. Centrifuge at top speed for 2-5 minutes at 4°C to remove insoluble material. Collect the supernatant.[10]
-
Tissue: Homogenize ~10 mg of tissue in 100 µL of ice-cold PLD Assay Buffer. Centrifuge to remove debris and collect the supernatant.[10]
-
-
Standard Curve Preparation:
-
Reconstitute the Choline Standard to generate a 50 mM stock solution.[10]
-
Prepare a series of dilutions ranging from 0 to 10 nmol/well.
-
-
Reaction Mix Preparation:
-
For each well, prepare a 50 µL reaction mix containing:
-
44 µL PLD Assay Buffer
-
2 µL PLD Probe
-
2 µL PLD Enzyme Mix
-
2 µL PLD Substrate
-
-
Mix well.
-
-
Assay Protocol:
-
Add 50 µL of the Reaction Mix to each well containing standards, samples, and positive controls.
-
Measure the optical density (OD) at 570 nm in a kinetic mode at 25°C for 30-60 minutes, reading every 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in OD over a specific time interval for each sample.
-
Determine the amount of choline (B) in the sample wells from the standard curve.
-
Calculate PLD activity using the formula: Activity (mU/mL) = (B / (ΔT * V)) * D, where ΔT is the reaction time, V is the sample volume, and D is the dilution factor.[10]
-
Caption: Workflow for a colorimetric PLD activity assay.
This assay quantifies the invasive potential of glioblastoma cells through an extracellular matrix surrogate.
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with Matrigel. The lower chamber contains a chemoattractant (e.g., complete medium). Invasive cells degrade the Matrigel and migrate through the pores to the bottom of the membrane, where they can be stained and counted.[11][12]
Materials:
-
Transwell inserts (8.0-µm pore size) for 24-well plates
-
Matrigel
-
Serum-free cell culture medium
-
Complete cell culture medium (with serum or chemoattractant)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% crystal violet)
-
Microscope
Procedure:
-
Insert Preparation:
-
Thaw Matrigel on ice.
-
Coat the top surface of the Transwell insert membranes with a thin layer of diluted Matrigel (e.g., 0.5 mg/ml).[11]
-
Incubate at 37°C for at least 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding:
-
Harvest and resuspend glioblastoma cells in serum-free medium to a desired concentration (e.g., 1 x 10^5 cells/200 µL).[13]
-
Add the cell suspension to the upper chamber of the coated inserts.
-
-
Incubation:
-
Staining and Quantification:
-
After incubation, carefully remove the inserts from the plate.
-
Use a cotton swab to gently remove non-invading cells and Matrigel from the upper surface of the membrane.[13]
-
Fix the cells that have migrated to the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the fixed cells with 0.5% crystal violet solution for 10-20 minutes.[13]
-
Wash the inserts with water and allow them to air dry.
-
Image the lower surface of the membrane using a microscope and count the number of stained cells in several representative fields.
-
Caption: Workflow for a glioblastoma transwell invasion assay.
Therapeutic Implications and Future Directions
The central role of PLD signaling in promoting glioblastoma growth, survival, and invasion makes it a compelling therapeutic target.[1] Inhibition of PLD, particularly PLD1, has shown promise in preclinical models, demonstrating the ability to sensitize glioblastoma cells to standard-of-care chemotherapy like temozolomide (TMZ) and suppress tumorigenicity.[1][14]
Key therapeutic strategies include:
-
Small Molecule Inhibitors: The development of specific pharmacological inhibitors for PLD1 and PLD2 is a promising avenue.[1] These inhibitors can disrupt the production of PA, thereby attenuating downstream pro-survival signaling through pathways like Akt/mTOR.[2][7]
-
Combination Therapies: Combining PLD inhibitors with existing treatments such as TMZ and radiation could overcome therapeutic resistance, a major hurdle in glioblastoma treatment.[1]
-
Targeting Glioma Stem Cells (GSCs): PLD1 is highly expressed in GSCs, which are thought to drive tumor recurrence and therapy resistance.[1] Targeting PLD1 may therefore be an effective strategy to eliminate the GSC pool.[1]
Future research should focus on the development of more potent and specific PLD inhibitors with favorable pharmacokinetic properties for clinical use in glioblastoma. Further elucidation of the complex interplay between PLD isoforms and other signaling networks will continue to uncover novel therapeutic vulnerabilities in this devastating disease.
References
- 1. Phospholipase D1 inhibition sensitizes glioblastoma to temozolomide and suppresses its tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Bypass the Kinase That Drives an Aggressive Tumor♦: Phospholipase D2 Mediates Survival Signaling through Direct Regulation of Akt in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphatidic acid signaling to mTOR: Signals for the survival of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proliferative and metastatic roles for Phospholipase D in mouse models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PLD1 overexpression promotes invasion and migration and function as a risk factor for Chinese glioma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospholipase D2 mediates survival signaling through direct regulation of Akt in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mTOR signaling in glioblastoma: lessons learned from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. abcam.com [abcam.com]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. PPFIBP1 induces glioma cell migration and invasion through FAK/Src/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phospholipase D1 inhibition sensitizes glioblastoma to temozolomide and suppresses its tumorigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Effect of ML299 on Phosphatidic Acid Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML299 is a potent and selective dual inhibitor of phospholipase D1 (PLD1) and phospholipase D2 (PLD2), enzymes pivotal in the hydrolysis of phosphatidylcholine to generate the lipid second messenger, phosphatidic acid (PA). This technical guide provides an in-depth analysis of the effect of this compound on phosphatidic acid production, detailing its mechanism of action, experimental protocols for quantification, and its impact on downstream signaling pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound as a tool to investigate PA-mediated cellular processes.
Introduction to this compound and Phosphatidic Acid
Phosphatidic acid (PA) is a critical signaling lipid involved in a myriad of cellular functions, including cell growth, proliferation, membrane trafficking, and stress responses.[1] Its production is tightly regulated, primarily through the enzymatic activity of phospholipase D (PLD) isoforms, PLD1 and PLD2. These enzymes catalyze the hydrolysis of phosphatidylcholine (PC), a major component of cellular membranes, to yield PA and choline.
This compound has emerged as a valuable pharmacological tool for studying the roles of PLD-derived PA. It is a selective allosteric modulator and potent inhibitor of both PLD1 and PLD2.[2][3] By inhibiting these enzymes, this compound effectively reduces the cellular production of PA, thereby allowing for the elucidation of PA-dependent signaling pathways.
Quantitative Effect of this compound on Phospholipase D Activity
This compound exhibits potent, low nanomolar inhibition of both PLD1 and PLD2. The inhibitory concentrations (IC50) are crucial for designing experiments to effectively modulate PA production.
| Enzyme | This compound IC50 (nM) | Reference |
| PLD1 | 6 | [2] |
| PLD2 | 20 | [2] |
Table 1: In vitro inhibitory activity of this compound against human PLD1 and PLD2 enzymes.
Signaling Pathways Modulated by this compound via Phosphatidic Acid Inhibition
The reduction of phosphatidic acid levels by this compound has significant consequences for downstream signaling cascades. Two of the most well-characterized pathways affected are the mTOR signaling pathway and vesicle trafficking/exocytosis.
The mTOR Signaling Pathway
Phosphatidic acid is a known activator of the mammalian target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and survival.[4][5][6] PA can directly bind to the FRB domain of mTOR, leading to the activation of the mTORC1 complex.[4] By inhibiting PA production, this compound is expected to attenuate mTORC1 signaling.
Vesicle Trafficking and Exocytosis
Phosphatidic acid plays a crucial role in membrane dynamics, including vesicle budding, fusion, and exocytosis.[7][8] PLD activity and subsequent PA production are required for the release of secretory vesicles.[8] Therefore, this compound, by blocking PA synthesis, can be utilized to study the involvement of PLD in these fundamental cellular transport processes.
Experimental Protocols
To assess the effect of this compound on phosphatidic acid production, several experimental approaches can be employed. Below are detailed methodologies for key assays.
Measurement of PLD Activity via Transphosphatidylation Assay
This assay indirectly measures PLD activity by taking advantage of its ability to catalyze a transphosphatidylation reaction in the presence of a primary alcohol.
Principle: In the presence of a primary alcohol, such as 1-butanol, PLD will transfer the phosphatidyl group from PC to the alcohol, forming phosphatidylbutanol (PBut) instead of PA. PBut is a stable metabolite that can be readily quantified, serving as an index of PLD activity.
Protocol:
-
Cell Culture and Labeling:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Label cellular lipids by incubating cells with a radioactive precursor, such as [³H]-palmitic acid or [¹⁴C]-oleic acid, in serum-free media for 18-24 hours.
-
-
This compound Treatment:
-
Pre-incubate the labeled cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 30-60 minutes.
-
-
PLD Stimulation and Transphosphatidylation:
-
Add 1-butanol to a final concentration of 0.3-0.5% (v/v) to the cell culture medium.
-
Simultaneously, stimulate PLD activity with an appropriate agonist (e.g., phorbol 12-myristate 13-acetate (PMA), growth factors).
-
Incubate for the desired time period (e.g., 15-30 minutes).
-
-
Lipid Extraction:
-
Terminate the reaction by aspirating the medium and adding ice-cold methanol.
-
Scrape the cells and transfer the suspension to a glass tube.
-
Perform a Bligh-Dyer or Folch lipid extraction by adding chloroform and water (or 0.1 M HCl) to create a biphasic system.[9]
-
-
Thin-Layer Chromatography (TLC):
-
Spot the extracted lipids onto a silica gel TLC plate.
-
Develop the TLC plate in a solvent system that separates PBut from other phospholipids (e.g., chloroform/methanol/acetic acid).
-
Visualize the lipid spots using autoradiography or a phosphorimager.
-
-
Quantification:
-
Scrape the silica corresponding to the PBut spots and quantify the radioactivity by liquid scintillation counting.
-
Normalize the PBut counts to the total radioactivity in the lipid extract.
-
Quantification of Phosphatidic Acid by Mass Spectrometry
For direct and sensitive quantification of endogenous PA levels, liquid chromatography-mass spectrometry (LC-MS) is the method of choice.
Protocol:
-
Cell Culture and this compound Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound or vehicle for the desired duration.
-
-
Cell Harvesting and Lipid Extraction:
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Perform a robust lipid extraction method suitable for acidic phospholipids, such as a modified Bligh-Dyer extraction with an acidic aqueous phase (e.g., using 0.1 M HCl).[9]
-
Include an internal standard, such as a non-naturally occurring PA species (e.g., 17:0/17:0-PA), for accurate quantification.[10]
-
-
LC-MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., chloroform/methanol).
-
Inject the sample onto a liquid chromatography system coupled to a mass spectrometer. A hydrophilic interaction liquid chromatography (HILIC) column can be used for good separation of phospholipid classes.[9]
-
Operate the mass spectrometer in negative ion mode to detect the deprotonated PA molecules.
-
Use multiple reaction monitoring (MRM) for targeted quantification of specific PA molecular species.
-
-
Data Analysis:
-
Integrate the peak areas for each PA species and the internal standard.
-
Calculate the amount of each PA species relative to the internal standard and normalize to the amount of starting material (e.g., protein concentration or cell number).
-
Conclusion
This compound is a powerful research tool for investigating the cellular functions of PLD-derived phosphatidic acid. Its high potency and selectivity for both PLD1 and PLD2 allow for a significant and specific reduction in PA production. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret experiments aimed at understanding the multifaceted roles of phosphatidic acid in health and disease. As our understanding of lipid signaling continues to expand, the use of precise chemical probes like this compound will be instrumental in dissecting these complex networks.
References
- 1. yecunqilab.org [yecunqilab.org]
- 2. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and this compound that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidic acid-mediated mitogenic activation of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of mTOR by phosphatidic acid? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphatidic acid signaling to mTOR: Signals for the survival of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting phospholipase D with small-molecule inhibitors as a potential therapeutic approach for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospholipase D1 produces phosphatidic acid at sites of secretory vesicle docking and fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Lipidomics Approach to Measure Phosphatidic Acid Species in Subcellular Membrane Fractions Obtained from Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
ML299: A Potent Dual Inhibitor for Probing Phospholipase D Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipase D (PLD) enzymes are critical signaling proteins that catalyze the hydrolysis of phosphatidylcholine to generate the lipid second messenger phosphatidic acid (PA).[1][2] PA is a key signaling molecule involved in a myriad of cellular processes, including cell proliferation, migration, survival, and membrane trafficking.[1][3] The two major mammalian isoforms, PLD1 and PLD2, are implicated in the pathophysiology of various diseases, including cancer and neurological disorders, making them attractive targets for therapeutic intervention.[1][4] ML299 is a potent, selective, and CNS-penetrant small molecule inhibitor of both PLD1 and PLD2, serving as an invaluable chemical probe to elucidate the physiological and pathological roles of these enzymes.[4][5] This guide provides a comprehensive overview of this compound, including its biochemical properties, its effects on cellular signaling, and detailed protocols for its use in key in vitro assays.
This compound: A Profile of a Dual PLD1/2 Inhibitor
This compound is a highly selective allosteric modulator that potently inhibits both PLD1 and PLD2 isoforms.[5] Its development as a chemical probe has provided a significant advancement over less specific, first-generation PLD inhibitors and the non-specific alcohol-based methods for studying PLD function.[5]
Quantitative Data
The inhibitory potency and selectivity of this compound have been characterized in both cellular and biochemical assays. The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Potency of this compound against PLD1 and PLD2
| Assay Type | Target | IC50 (nM) | Reference |
| Cellular | PLD1 | 6 | [4] |
| Cellular | PLD2 | 20 | [4] |
| Biochemical | PLD1 | 48 | [4] |
| Biochemical | PLD2 | 84 | [4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6]
Table 2: In Vitro DMPK Profile of this compound
| Parameter | Value | Reference |
| Rat Plasma Protein Binding (% free) | 3.0 | [7] |
| Human Plasma Protein Binding (% free) | 1.0 | [7] |
| Rat in vitro Clearance (mL/min/kg) | 61.8 | [7] |
| Human in vitro Clearance (mL/min/kg) | 19.1 | [7] |
| CYP3A4 Inhibition (μM) | 6.8 | [7] |
| CYP2D6 Inhibition (μM) | 9.4 | [7] |
| CYP2C9 Inhibition (μM) | 13.3 | [7] |
| CYP1A2 Inhibition (μM) | >30 | [7] |
DMPK (Drug Metabolism and Pharmacokinetics) parameters provide insights into the absorption, distribution, metabolism, and excretion of a compound.
PLD Signaling Pathways and the Impact of this compound
PLD enzymes are situated at a critical node in cellular signaling, integrating inputs from various cell surface receptors, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[1][8] Upon activation, PLD generates PA, which in turn modulates the activity of a host of downstream effector proteins, thereby influencing multiple signaling cascades.
This compound, by inhibiting PLD1 and PLD2, blocks the production of PA, thereby attenuating downstream signaling pathways.[4] This inhibitory action has been shown to have significant effects on cancer cell pathophysiology, including a reduction in invasive migration and an increase in apoptosis in glioblastoma cells.[4]
Experimental Protocols for Investigating this compound Function
The following protocols provide detailed methodologies for key experiments to characterize the effects of this compound on cancer cells, with a focus on glioblastoma cell lines such as U87-MG.
Cell Viability Assay
This assay is crucial to determine the cytotoxic effects of this compound and to establish appropriate concentrations for subsequent functional assays.
Materials:
-
U87-MG glioblastoma cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) or WST-1 reagent
-
DMSO
-
Plate reader
Procedure:
-
Seed U87-MG cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 48-72 hours at 37°C.
-
For MTT assay:
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
For WST-1 assay:
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix, a key characteristic of metastatic cancer cells.
Materials:
-
U87-MG glioblastoma cells
-
Serum-free medium
-
Complete growth medium (chemoattractant)
-
24-well Matrigel invasion chambers (e.g., Corning BioCoat Matrigel Invasion Chambers)
-
Cotton swabs
-
Methanol (for fixation)
-
Staining solution (e.g., 0.1% Crystal Violet or Giemsa)
-
Microscope
Procedure:
-
Rehydrate the Matrigel invasion chambers by adding warm, serum-free medium to the inside and outside of the insert and incubate for 2 hours at 37°C.
-
During rehydration, harvest and resuspend U87-MG cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Remove the rehydration medium and add 500 µL of the cell suspension to the upper chamber of the insert.
-
Add 750 µL of complete growth medium (containing FBS as a chemoattractant) to the lower chamber.
-
Incubate the plate for 24-48 hours at 37°C.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with Crystal Violet or Giemsa for 15-20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of stained, invaded cells in several microscopic fields and calculate the average.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
U87-MG glioblastoma cells
-
Complete growth medium
-
96-well white-walled, clear-bottom cell culture plates
-
This compound stock solution (in DMSO)
-
Caspase-Glo® 3/7 Assay Reagent (Promega) or similar luminescent/fluorescent caspase-3/7 assay kit
-
Luminometer or fluorometer
Procedure:
-
Seed U87-MG cells in a 96-well white-walled plate at a density of 10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24-48 hours) to induce apoptosis.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity present.
Conclusion
This compound is a powerful and selective chemical probe for investigating the multifaceted roles of PLD1 and PLD2 in cellular physiology and disease. Its well-characterized potency, selectivity, and favorable pharmacokinetic properties make it an indispensable tool for researchers in academia and industry. The detailed protocols provided in this guide will enable investigators to robustly assess the impact of PLD inhibition on key cellular functions, ultimately advancing our understanding of PLD signaling and its potential as a therapeutic target.
References
- 1. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and this compound that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. Table 4, In vitro DMPK Profile of this compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of ML299: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML299, chemically known as 4-Bromo-N-[(1S)-2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]-1-methylethyl]benzamide, is a potent dual inhibitor of phospholipase D1 (PLD1) and PLD2.[1] Structure-activity relationship (SAR) studies have revealed that the biological activity of this compound is enantiospecific, with the (S)-enantiomer exhibiting significantly greater potency than its (R)-counterpart. This document provides a comprehensive overview of the enantioselective synthesis of this compound, focusing on the core chemical transformations and methodologies.
Chemical Structure and Properties
| Identifier | Value |
| IUPAC Name | 4-bromo-N-[(2S)-1-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]propan-2-yl]benzamide[2][3] |
| Molecular Formula | C₂₃H₂₆BrFN₄O₂[2][3] |
| Molecular Weight | 489.39 g/mol |
| CAS Number | 1426916-00-8[1] |
| Chirality | (S)-enantiomer |
Enantioselective Synthetic Strategy
The enantioselective synthesis of this compound hinges on the introduction of a chiral (S)-β-methyl group, a structural feature crucial for its potent inhibitory activity against PLD1. The synthetic approach involves the construction of the 1,3,8-triazaspiro[4.5]decane core, followed by the diastereoselective alkylation with a chiral building block, and subsequent amide coupling.
Synthetic Workflow
Caption: Synthetic workflow for the enantioselective synthesis of this compound.
Key Experimental Protocols
The synthesis can be broadly divided into three key stages:
-
Synthesis of the Spirocyclic Core: The 1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one core is prepared through a multi-step sequence, typically starting from piperidin-4-one.
-
Enantioselective Alkylation: The chirality of this compound is introduced via a reductive amination reaction. This involves the coupling of the spirocyclic core with an enantiopure chiral building block, such as (S)-tert-butyl (1-oxopropan-2-yl)carbamate, which can be derived from (S)-alanine.
-
Reaction: 1-(3-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one is reacted with (S)-tert-butyl (1-oxopropan-2-yl)carbamate in the presence of a reducing agent like sodium triacetoxyborohydride.
-
Product: This step yields the Boc-protected intermediate, (S)-tert-butyl (1-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)propan-2-yl)carbamate.
-
-
Deprotection and Amide Coupling: The final step involves the removal of the Boc protecting group and the subsequent coupling with 4-bromobenzoyl chloride.
-
Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in dioxane) to afford the chiral amine.
-
Amide Coupling: The resulting amine is then acylated with 4-bromobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product, this compound.
-
Quantitative Data
| Step | Reactants | Product | Yield (%) | Enantiomeric Excess (ee) |
| Reductive Amination | 1-(3-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one, (S)-tert-Butyl (1-oxopropan-2-yl)carbamate | (S)-tert-Butyl (1-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)propan-2-yl)carbamate | Not Reported | >98% |
| Amide Coupling | (S)-8-(2-Aminopropyl)-1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one, 4-Bromobenzoyl chloride | This compound | Not Reported | >98% |
Note: Specific yields for each step in the enantioselective synthesis of this compound are not detailed in the primary literature abstracts. The enantiomeric excess is inferred from the use of enantiopure starting materials and methods that are known to proceed with high stereochemical fidelity.
Signaling Pathway Context
The development of this compound as a dual PLD1/2 inhibitor is significant in the context of cell signaling. PLD enzymes are key components of various signaling pathways, and their dysregulation is implicated in several diseases, including cancer.
Caption: Inhibition of the PLD signaling pathway by this compound.
Conclusion
The enantioselective synthesis of this compound is a well-defined process that relies on the strategic introduction of a chiral center via reductive amination with an enantiopure building block. The (S)-configuration is paramount for the potent dual inhibitory activity against PLD1 and PLD2. This technical guide provides a foundational understanding of the synthetic route and key experimental considerations for researchers in the field of medicinal chemistry and drug development. Further optimization of reaction conditions and detailed characterization of intermediates would be necessary for large-scale synthesis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Targeting phospholipase D in cancer, infection and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-4-bromo-N-(1-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)propan-2-yl)benzamide | C23H26BrFN4O2 | CID 56593054 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
ML299: A Potent Dual Inhibitor of Phospholipase D for Glioblastoma Research
Application Notes and Protocols for Cell-Based Assays
Introduction
ML299 is a potent and selective dual inhibitor of phospholipase D1 (PLD1) and phospholipase D2 (PLD2).[1][2][3] It serves as a valuable chemical probe for investigating the roles of PLD signaling in various cellular processes, particularly in the context of cancer biology. Dysregulated PLD activity has been implicated in the progression of several cancers, including glioblastoma.[3] this compound has been shown to decrease the invasive migration of glioblastoma cells and induce apoptosis, making it a critical tool for researchers in oncology and drug development.[1][4][5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on glioblastoma cell migration and apoptosis.
Mechanism of Action
Phospholipase D enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to generate phosphatidic acid (PA), a crucial lipid second messenger.[1] PA, in turn, modulates a variety of downstream signaling pathways that regulate cell growth, proliferation, survival, and migration.[6] this compound exerts its effects by directly inhibiting the enzymatic activity of both PLD1 and PLD2, thereby reducing the production of PA. This disruption of PLD signaling has been demonstrated to inhibit the invasive properties of U87-MG glioblastoma cells and promote apoptosis, as evidenced by the activation of caspases 3 and 7.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in cell-based assays.
| Parameter | Value | Cell Line | Assay | Reference |
| PLD1 IC50 | 6 nM | - | Biochemical Assay | [1][2][3] |
| PLD2 IC50 | 20 nM | - | Biochemical Assay | [1][2][3] |
| PLD1 IC50 (purified protein) | 48 nM | - | Biochemical Assay | [1] |
| PLD2 IC50 (purified protein) | 84 nM | - | Biochemical Assay | [1] |
| Invasive Migration Inhibition | Dose-dependent (100 nM to 10 µM) | U87-MG | Transwell Migration Assay | [1] |
| Caspase 3/7 Activation | Robustly increased under serum-free conditions | U87-MG | Caspase-Glo 3/7 Assay | [1] |
Signaling Pathway
The diagram below illustrates the signaling pathway affected by this compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: U87-MG (human glioblastoma cell line)
-
Compound: this compound (soluble in DMSO)[4]
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transwell Inserts: 8 µm pore size for 24-well plates.
-
Matrigel: Basement membrane matrix.
-
Caspase-Glo® 3/7 Assay Kit
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
DMSO (Dimethyl sulfoxide)
-
Crystal Violet stain
-
Paraformaldehyde (PFA)
Experimental Workflow: General Cell Culture and Treatment
Protocol 1: Transwell Migration (Invasion) Assay
This protocol is adapted from standard transwell migration assay procedures.[7][8]
1. Preparation of Transwell Inserts:
- Thaw Matrigel on ice overnight.
- Dilute Matrigel with cold, serum-free DMEM to a final concentration of 1 mg/mL.
- Coat the top of the 8 µm pore size transwell inserts with 50 µL of the diluted Matrigel.
- Incubate the coated inserts at 37°C for at least 4 hours to allow for gelation.
2. Cell Preparation:
- Culture U87-MG cells to 80-90% confluency.
- Serum-starve the cells for 24 hours by replacing the growth medium with DMEM containing 0.5% FBS.
- Trypsinize and resuspend the cells in serum-free DMEM at a concentration of 1 x 10^5 cells/mL.
3. Assay Setup:
- Rehydrate the Matrigel-coated inserts with 100 µL of serum-free DMEM for 30 minutes at 37°C.
- In the lower chamber of the 24-well plate, add 600 µL of DMEM with 10% FBS as a chemoattractant.
- Add various concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) or vehicle control (DMSO) to both the upper and lower chambers.
- Remove the rehydration medium from the inserts and seed 100 µL of the cell suspension (1 x 10^4 cells) into the upper chamber.
4. Incubation:
- Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
5. Staining and Quantification:
- After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
- Fix the migrated cells on the lower surface of the membrane with 4% PFA for 15 minutes.
- Stain the cells with 0.1% Crystal Violet for 20 minutes.
- Gently wash the inserts with PBS.
- Visualize and count the migrated cells in at least five random fields per insert using a microscope.
- Calculate the percentage of migration inhibition relative to the vehicle control.
Protocol 2: Caspase 3/7 Activity Assay
This protocol is based on the commercially available Caspase-Glo® 3/7 Assay.[9][10]
1. Cell Seeding:
- Seed U87-MG cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM with 10% FBS.
- Incubate for 24 hours to allow for cell attachment.
2. Treatment:
- Replace the medium with serum-free DMEM.
- Treat the cells with various concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) or vehicle control (DMSO).
- Include a positive control for apoptosis (e.g., staurosporine).
- Incubate for the desired treatment period (e.g., 24 hours).
3. Assay Procedure:
- Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.
- Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
- Mix the contents of the wells on a plate shaker at low speed for 30 seconds.
- Incubate the plate at room temperature for 1-3 hours, protected from light.
4. Measurement:
- Measure the luminescence of each well using a plate-reading luminometer.
- The luminescent signal is proportional to the amount of caspase 3/7 activity.
- Calculate the fold-change in caspase activity relative to the vehicle control.
Troubleshooting
-
Low Migration in Control Wells: Ensure the chemoattractant gradient is properly established. Check the viability and migratory capacity of the cell line. Optimize the incubation time.
-
High Background in Caspase Assay: Use serum-free medium during treatment as serum can contain factors that interfere with the assay. Ensure complete cell lysis by proper mixing after adding the reagent.
-
Compound Precipitation: this compound is soluble in DMSO.[4] Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation.
Conclusion
This compound is a powerful tool for studying the role of PLD signaling in glioblastoma. The provided protocols offer a framework for investigating its effects on cell migration and apoptosis. Researchers can adapt these methods to their specific experimental needs to further elucidate the therapeutic potential of targeting the PLD pathway in cancer.
References
- 1. Phospholipase D2 mediates survival signaling through direct regulation of Akt in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phospholipase D1 inhibition sensitizes glioblastoma to temozolomide and suppresses its tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Phosphatidic acid, phospholipase D and tumorigenesis☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphatidic acid-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 10. promega.com [promega.com]
Application Notes and Protocols for Utilizing ML299 in U87-MG Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma multiforme (GBM) is a highly aggressive and invasive primary brain tumor, with the U87-MG cell line serving as a widely utilized in vitro model for studying its pathology. Cell migration is a critical process in GBM invasion, making it a key target for therapeutic intervention. The G protein-coupled receptor 56 (GPR56), also known as ADGRG1, has been identified as a modulator of glioblastoma cell migration. Activation of GPR56 has been shown to inhibit the migration of U87-MG cells. ML299 is a known agonist of GPR56. These application notes provide detailed protocols for assessing the inhibitory effect of this compound on U87-MG cell migration using two standard methods: the Wound Healing (Scratch) Assay and the Boyden Chamber (Transwell) Assay.
Mechanism of Action: this compound and GPR56 Signaling
This compound, as an agonist of GPR56, is expected to inhibit U87-MG cell migration by activating the GPR56 signaling pathway. In glioblastoma cells, GPR56 activation has been demonstrated to signal through the Gq protein subunit, leading to the activation of RhoA.[1][2] The activation of the RhoA pathway is a key regulatory mechanism of the actin cytoskeleton, which is central to cell motility. By activating this pathway, this compound is hypothesized to induce cytoskeletal changes that impede the migratory capacity of U87-MG cells. Knockdown of GPR56 in glioblastoma cells has been shown to promote migration and invasion, further supporting the inhibitory role of GPR56 activation in this context.[3]
GPR56 signaling cascade initiated by this compound.
Data Presentation
The following tables present illustrative quantitative data on the effect of this compound on U87-MG cell migration.
Table 1: Wound Healing (Scratch) Assay Data
| Treatment | Concentration (µM) | Wound Closure (%) at 24h | Inhibition of Migration (%) |
| Vehicle (DMSO) | 0.1% | 85.2 ± 5.6 | 0 |
| This compound | 1 | 68.7 ± 4.9 | 19.4 |
| This compound | 5 | 45.1 ± 3.8 | 47.1 |
| This compound | 10 | 25.9 ± 3.1 | 69.6 |
Data are presented as mean ± standard deviation.
Table 2: Boyden Chamber (Transwell) Assay Data
| Treatment | Concentration (µM) | Migrated Cells (per field) | Inhibition of Migration (%) |
| Vehicle (DMSO) | 0.1% | 152 ± 12 | 0 |
| This compound | 1 | 118 ± 9 | 22.4 |
| This compound | 5 | 73 ± 7 | 52.0 |
| This compound | 10 | 41 ± 5 | 73.0 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Prior to commencing the migration assays, it is recommended to perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the selected concentrations of this compound do not significantly impact the viability of U87-MG cells within the timeframe of the migration experiment.
Protocol 1: Wound Healing (Scratch) Assay
This assay is suitable for monitoring collective cell migration.
Experimental workflow for the Wound Healing Assay.
Materials:
-
U87-MG cells
-
Complete growth medium (e.g., MEM with 10% FBS)
-
Serum-free medium
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
6-well tissue culture plates
-
p200 pipette tips
-
Inverted microscope with a camera
Procedure:
-
Seed U87-MG cells in 6-well plates at a density that will form a confluent monolayer within 24 hours (approximately 5 x 10^5 cells/well).
-
Incubate the cells at 37°C in a 5% CO2 incubator until they reach 90-100% confluency.
-
Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer in each well.
-
Gently wash the wells twice with PBS to remove detached cells and debris.
-
Replace the PBS with serum-free medium containing the desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (e.g., 0.1% DMSO).
-
Capture images of the scratches at 0 hours using an inverted microscope at 4x or 10x magnification. Mark the position of the images to ensure the same field is captured at later time points.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
After 24 hours, capture images of the same fields as at 0 hours.
-
Analyze the images using software such as ImageJ to measure the area of the scratch at 0 and 24 hours.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Wound Area - Final Wound Area) / Initial Wound Area] x 100
-
Calculate the percentage of inhibition of migration relative to the vehicle control.
Protocol 2: Boyden Chamber (Transwell) Assay
This assay is used to assess the chemotactic migration of individual cells.
Experimental workflow for the Boyden Chamber Assay.
Materials:
-
U87-MG cells
-
Complete growth medium (e.g., MEM with 10% FBS)
-
Serum-free medium
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
24-well plates with Transwell inserts (8 µm pore size)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet solution (for staining)
-
Inverted microscope with a camera
Procedure:
-
Serum-starve U87-MG cells for 12-24 hours prior to the assay.
-
Add 600 µL of complete growth medium (containing 10% FBS as a chemoattractant) to the lower wells of a 24-well plate.
-
Trypsinize and resuspend the serum-starved U87-MG cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Aliquot the cell suspension and add the desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (e.g., 0.1% DMSO).
-
Place the Transwell inserts into the wells of the 24-well plate.
-
Add 100 µL of the cell suspension (containing this compound or vehicle) to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.
-
After incubation, carefully remove the Transwell inserts.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.
-
Stain the fixed cells by immersing the inserts in Crystal Violet solution for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image the lower surface of the membrane using an inverted microscope and count the number of migrated cells in several random fields of view.
-
Calculate the average number of migrated cells per field for each condition and determine the percentage of migration inhibition relative to the vehicle control.
References
- 1. Agonistic antibodies reveal the function of GPR56 in human glioma U87-MG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multi-Omics Analysis of Glioblastoma and Glioblastoma Cell Line: Molecular Insights Into the Functional Role of GPR56 and TG2 in Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
ML299: Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML299 is a potent and selective dual inhibitor of Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2).[1][2][3] As a non-cytotoxic, central nervous system (CNS) penetrant small molecule, this compound serves as a valuable tool for investigating the roles of PLD isoforms in various cellular processes.[2][4] Dysregulated PLD activity has been implicated in the pathophysiology of several diseases, including cancer.[1] In glioblastoma, for instance, PLD signaling is associated with invasive migration.[1] this compound has been shown to effectively decrease the invasive migration of glioblastoma cells and induce apoptosis under serum-free conditions, making it a compound of significant interest for cancer research and drug development.[1][2][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in various in vitro assays. This information is crucial for determining the optimal concentration for your specific experimental setup.
| Parameter | Target/Assay | Cell Line | Value | Reference |
| IC50 | PLD1 (cell-based) | Calu-1 | 6 nM | [1] |
| IC50 | PLD2 (cell-based) | HEK293-gfp-PLD2 | 20 nM | [1] |
| IC50 | PLD1 (biochemical) | Purified PLD1 | 48 nM | [1] |
| IC50 | PLD2 (biochemical) | Purified PLD2 | 84 nM | [1] |
| Effective Concentration | Inhibition of Invasive Migration | U87-MG Glioblastoma | 1 µM - 10 µM | [1] |
| Non-cytotoxic Concentration | Cell Viability | U87-MG Glioblastoma | Up to 10 µM | [1] |
Signaling Pathway
This compound exerts its biological effects by inhibiting the activity of PLD1 and PLD2. These enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA) and choline.[5] PA is a critical lipid second messenger that regulates a multitude of cellular processes, including cell migration, proliferation, and survival, through the activation of various downstream effector proteins.[6][7] By blocking the production of PA, this compound can effectively modulate these signaling pathways.
Figure 1: this compound inhibits PLD1/2, reducing PA production and subsequent cell migration, while promoting apoptosis.
Experimental Protocols
Protocol 1: In Vitro Glioblastoma Cell Migration Assay (Transwell)
This protocol details the methodology to assess the effect of this compound on the invasive migration of U87-MG glioblastoma cells using a Transwell assay.
Materials:
-
U87-MG cells
-
This compound (stock solution in DMSO)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
-
Microplate reader
Experimental Workflow:
Figure 2: Workflow for the in vitro glioblastoma cell migration assay using this compound.
Procedure:
-
Preparation of Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free DMEM to the desired concentration.
-
Coat the upper surface of the 8 µm pore size Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C for at least 30 minutes.
-
-
Cell Culture and Seeding:
-
Culture U87-MG cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in serum-free DMEM.
-
Seed the cells into the upper chamber of the Matrigel-coated Transwell inserts.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in both serum-free DMEM and DMEM with 10% FBS. A concentration range of 100 nM to 10 µM is recommended.[1]
-
Add the this compound diluted in serum-free DMEM to the upper chamber.
-
Add the this compound diluted in DMEM with 10% FBS to the lower chamber. The lower chamber medium acts as a chemoattractant.[1]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 24 to 48 hours.[1]
-
-
Quantification of Migration:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Elute the stain from the migrated cells using a suitable solvent (e.g., 10% acetic acid).
-
Measure the absorbance of the eluted stain using a microplate reader at the appropriate wavelength.
-
The absorbance is directly proportional to the number of migrated cells.
-
Protocol 2: Caspase-3/7 Activity Assay
This protocol provides a method to measure the induction of apoptosis by this compound through the quantification of caspase-3 and -7 activities.
Materials:
-
U87-MG cells
-
This compound (stock solution in DMSO)
-
Serum-free DMEM
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed U87-MG cells in a white-walled 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Incubate the plate overnight at 37°C to allow the cells to attach.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Remove the existing media from the wells and add the this compound dilutions to the cells.
-
Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time course (e.g., 6, 12, 24 hours) to determine the optimal time for apoptosis induction.
-
-
Caspase-3/7 Activity Measurement:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Assay Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well according to the manufacturer's instructions.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence in each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Conclusion
This compound is a powerful research tool for studying the intricate roles of PLD1 and PLD2 in cellular signaling. The provided protocols offer a starting point for investigating the effects of this compound on glioblastoma cell migration and apoptosis. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results. The quantitative data and signaling pathway information will aid in the design of experiments and the interpretation of findings, ultimately contributing to a better understanding of PLD-mediated processes in health and disease.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 3. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 4. bosterbio.com [bosterbio.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Phosphatidic acid-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling functions of phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of ML299 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of ML299, a potent and selective allosteric inhibitor of phospholipases D1 (PLD1) and D2 (PLD2).[1][2][3] Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results. This guide includes detailed chemical properties, a step-by-step protocol for solubilization in Dimethyl Sulfoxide (DMSO), and recommendations for downstream applications.
This compound Properties and Specifications
This compound is a valuable chemical probe for studying the roles of PLD1 and PLD2 in various cellular processes.[3] It has been shown to decrease invasive migration in glioblastoma cells and is noted for being non-cytotoxic and CNS penetrant.[1][2] A summary of its key properties is presented below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4-Bromo-N-[(1S)-2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-1-methylethyl]benzamide | [1][2] |
| Molecular Weight | 489.39 g/mol | [1][2] |
| Formula | C₂₃H₂₆BrFN₄O₂ | [1] |
| CAS Number | 1426916-00-8 | [1] |
| Purity | ≥98% | [1][2] |
| Biological Activity | Potent inhibitor of PLD1 (IC₅₀ = 6 nM) and PLD2 (IC₅₀ = 12 nM) | [1][2][3] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Storage (Powder) | Store at -20°C | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound in anhydrous DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various in vitro assays.
Materials and Equipment
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)[4]
-
Sterile, amber, or light-protecting microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions
-
Before handling, review the Safety Data Sheets (SDS) for both this compound and DMSO.
-
Perform all weighing and dissolution steps in a chemical fume hood to avoid inhalation of the powder and exposure to DMSO.
-
DMSO is an excellent solvent that can readily penetrate the skin, potentially carrying dissolved compounds with it.[5] Always wear appropriate gloves and handle with care.
Step-by-Step Procedure
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing this compound:
-
Tare a sterile, amber microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.89 mg of this compound.
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g) 0.001 L x 0.010 mol/L x 489.39 g/mol = 0.00489 g = 4.89 mg
-
-
Solubilization:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Cap the tube securely.
-
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes until the this compound powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particulates. If the compound does not dissolve readily, gentle warming in a 37°C water bath for 5-10 minutes followed by vortexing can aid dissolution.[6]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials.[7]
-
Label each aliquot clearly with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is sufficient.[7]
-
Dilution to Working Concentrations for Cell-Based Assays
The high-concentration stock solution must be serially diluted to the final working concentration in the appropriate cell culture medium.
-
Thaw: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions to minimize pipetting errors and to prevent the compound from precipitating out of solution. A stepwise dilution process is recommended.[7]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%, with 0.1% being preferable) to avoid solvent-induced cytotoxicity.[6][7]
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions.[7]
Visualizations
This compound Mechanism of Action
This compound acts by inhibiting the enzymatic activity of PLD1 and PLD2. These enzymes catalyze the hydrolysis of phosphatidylcholine (PC) into phosphatidic acid (PA) and choline.[3] PA is a critical lipid second messenger involved in various signaling pathways that regulate cell growth, proliferation, and migration.
Caption: this compound inhibits PLD1/PLD2, blocking the formation of phosphatidic acid.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the logical flow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solutions in DMSO.
References
- 1. rndsystems.com [rndsystems.com]
- 2. ML 299 | Phospholipases | Tocris Bioscience [tocris.com]
- 3. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and this compound that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 二甲基亚砜 BioUltra, Molecular Biology, ≥99.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. emulatebio.com [emulatebio.com]
- 7. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: ML299 (Ogremorphin) Treatment in Glioblastoma Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. The acidic tumor microenvironment is a hallmark of GBM and is implicated in promoting tumor progression and therapeutic resistance. GPR68 (OGR1), a proton-sensing G-protein coupled receptor, is activated by this acidic milieu and has emerged as a promising therapeutic target. ML299, also known as Ogremorphin (OGM), is a potent and specific inhibitor of GPR68.[1][2][3] Preclinical studies have demonstrated that inhibition of GPR68 by OGM induces a novel form of iron-dependent cell death called ferroptosis in glioblastoma cells, offering a potential new therapeutic avenue.[1][4][5]
These application notes provide a summary of the current understanding of this compound's (OGM) mechanism of action and its evaluation in glioblastoma xenograft models. It is important to note that while in vitro and zebrafish xenograft data are available, studies in mammalian orthotopic xenograft models are still in early stages due to the parent compound's pharmacological properties.[6]
Mechanism of Action: GPR68 Inhibition-Induced Ferroptosis
In the acidic tumor microenvironment of glioblastoma, GPR68 is activated and promotes cancer cell survival.[1][4] this compound (OGM) specifically inhibits GPR68, leading to the upregulation of Activating Transcription Factor 4 (ATF4).[1][4] ATF4, in turn, transcriptionally activates CHAC1, which degrades glutathione, a key antioxidant. The depletion of glutathione sensitizes the cells to lipid peroxidation, a hallmark of ferroptosis. This signaling cascade ultimately results in iron-dependent cancer cell death.[1][5]
References
- 1. GPR68-ATF4 signaling is a novel prosurvival pathway in glioblastoma activated by acidic extracellular microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MSU researchers find early, promising glioblastoma treatment | College of Human Medicine | Michigan State University [humanmedicine.msu.edu]
- 3. msutoday.msu.edu [msutoday.msu.edu]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. GPR68-ATF4 signaling is a novel prosurvival pathway in glioblastoma activated by acidic extracellular microenvironment: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. RePORT ⟩ RePORTER [reporter.nih.gov]
Protocol for Assessing the Effect of ML299 on Caspase Activity in Glioblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML299 is a potent and selective dual inhibitor of phospholipase D1 (PLD1) and D2 (PLD2).[1] Dysregulation of PLD activity has been implicated in the progression of various cancers, including glioblastoma.[2][3][4] Emerging evidence suggests that inhibition of PLD can induce apoptosis, a form of programmed cell death, in cancer cells. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, this compound has been observed to increase the activity of caspase-3 and caspase-7, which are critical executioner caspases in the apoptotic pathway.[1]
This document provides a detailed protocol for assessing the pro-apoptotic effects of this compound by measuring caspase-3/7 activity in the U87-MG human glioblastoma cell line. The provided methodologies are intended to offer a robust framework for investigating the efficacy of this compound and similar PLD inhibitors as potential anti-cancer agents.
Signaling Pathway of this compound-Induced Apoptosis
The proposed mechanism of this compound-induced apoptosis involves the inhibition of PLD1 and PLD2. PLD enzymes hydrolyze phosphatidylcholine to produce phosphatidic acid (PA), a lipid second messenger that can activate downstream signaling pathways involved in cell survival and proliferation, such as the Akt pathway. By inhibiting PLD, this compound reduces the levels of PA, leading to the suppression of these pro-survival signals. This disruption of survival signaling can trigger the intrinsic pathway of apoptosis, culminating in the activation of caspase-9, which in turn activates the executioner caspases-3 and -7. These activated caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of this compound on caspase activity in U87-MG cells.
Data Presentation
The following table provides an illustrative example of the quantitative data that can be obtained from the Caspase-Glo® 3/7 assay. The data is presented as the fold change in luminescence relative to the vehicle control (DMSO), indicating the level of caspase-3/7 activation.
| This compound Concentration | Mean Luminescence (RLU) | Standard Deviation (RLU) | Fold Change vs. Vehicle | p-value (vs. Vehicle) |
| Vehicle (DMSO) | 15,234 | 1,289 | 1.0 | - |
| 0.1 µM | 28,945 | 2,567 | 1.9 | <0.05 |
| 1 µM | 76,170 | 6,890 | 5.0 | <0.01 |
| 10 µM | 152,340 | 13,578 | 10.0 | <0.001 |
| Staurosporine (1 µM) | 182,808 | 15,467 | 12.0 | <0.001 |
Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on experimental conditions.
Experimental Protocols
Materials and Reagents
-
Cell Line: U87-MG (ATCC® HTB-14™)
-
This compound: R&D Systems (Cat. No. 4894) or equivalent
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Trypsin-EDTA: 0.25%
-
Dimethyl Sulfoxide (DMSO): Cell culture grade
-
Caspase-Glo® 3/7 Assay System: Promega (Cat. No. G8090) or equivalent
-
Staurosporine: (Positive control for apoptosis induction)
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Centrifuge
-
Hemocytometer or automated cell counter
-
96-well white-walled, clear-bottom tissue culture plates
-
Luminometer
-
U87-MG Cell Culture
-
Thawing and Seeding:
-
Rapidly thaw a cryovial of U87-MG cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete culture medium and transfer the cell suspension to a sterile conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
-
Caspase-Glo® 3/7 Assay Protocol
-
Cell Seeding:
-
Harvest U87-MG cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (should be >95%).
-
Adjust the cell density to 1 x 10⁵ cells/mL in fresh, pre-warmed complete culture medium.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well white-walled, clear-bottom plate.
-
Include wells for no-cell control (medium only) and vehicle control (cells treated with DMSO).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). The final DMSO concentration in all wells should be consistent and not exceed 0.1%.
-
Prepare a solution of staurosporine (e.g., 1 µM final concentration) as a positive control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions, staurosporine solution, or vehicle control (medium with 0.1% DMSO) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature for at least 30 minutes before use.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light, to allow for cell lysis and the caspase reaction to occur.
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis
-
Background Subtraction: Subtract the average luminescence value of the no-cell control wells from all other luminescence readings.
-
Normalization: Calculate the fold change in caspase activity for each treatment condition by dividing the background-subtracted luminescence of the treated wells by the average background-subtracted luminescence of the vehicle control wells.
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test or ANOVA followed by a post-hoc test) to determine the significance of the observed differences between the treated and control groups. A p-value of <0.05 is typically considered statistically significant.
-
Dose-Response Curve: If multiple concentrations of this compound were tested, plot the fold change in caspase activity as a function of the this compound concentration to generate a dose-response curve.
References
- 1. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and this compound that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipase D1 inhibition sensitizes glioblastoma to temozolomide and suppresses its tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Glioblastoma: Current Status, Emerging Targets, and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of ML299 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML299 is a potent, dual inhibitor of Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2), with IC₅₀ values of 6 nM and 20 nM, respectively.[1] As a direct inhibitor of these key signaling enzymes, this compound has demonstrated potential in preclinical studies, notably in decreasing the invasive migration of glioblastoma cells.[1] Its ability to penetrate the central nervous system (CNS) makes it a valuable tool for in vivo investigations of neurological and oncological conditions where PLD signaling is implicated.[1] These application notes provide detailed protocols for the in vivo administration and dosing of this compound in mice, compiled from available preclinical data.
Mechanism of Action: Inhibition of the PLD Signaling Pathway
Phospholipase D (PLD) enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA) and choline. PA is a critical signaling lipid that can be further metabolized to diacylglycerol (DAG) or lysophosphatidic acid (LPA). The PLD signaling pathway is activated by a variety of stimuli, including growth factors and G-protein coupled receptor (GPCR) agonists, and plays a crucial role in cell proliferation, survival, migration, and vesicular trafficking. In cancer, dysregulation of the PLD pathway is often observed, contributing to tumor progression and metastasis. This compound exerts its effects by directly inhibiting the catalytic activity of both PLD1 and PLD2, thereby reducing the production of PA and attenuating downstream signaling cascades.
Data Presentation
In Vitro Potency of this compound
| Parameter | IC₅₀ (nM) | Assay Type | Reference |
| PLD1 Inhibition | 6 | Cellular | [1] |
| PLD2 Inhibition | 20 | Cellular | [1] |
| PLD1 Inhibition | 48 | Biochemical (purified protein) | [1] |
| PLD2 Inhibition | 84 | Biochemical (purified protein) | [1] |
In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Route of Administration | Intraperitoneal (IP) | Single 10 mg/kg dose | [1] |
| Plasma AUC (0-6 hr) | 1.08 µMhr | Single 10 mg/kg dose | [1] |
| Brain AUC (0-6 hr) | 0.48 µMhr | Single 10 mg/kg dose | [1] |
| Brain-to-Plasma Ratio (AUC) | 0.44 | Single 10 mg/kg dose | [1] |
Experimental Protocols
General Guidelines for Intraperitoneal (IP) Injection in Mice
This protocol provides a general framework for the IP administration of this compound. The specific vehicle composition and dosing regimen may require optimization based on the experimental model and objectives.
Materials:
-
This compound powder
-
Sterile Dimethyl sulfoxide (DMSO)
-
Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Animal Handling and Preparation:
-
All animal procedures should be performed in accordance with institutional guidelines and approved by the local Institutional Animal Care and Use Committee (IACUC).
-
Weigh each mouse to determine the precise dosing volume.
-
-
Preparation of Dosing Solution:
-
Vehicle Preparation: A common vehicle for hydrophobic compounds for IP injection in mice is a solution of DMSO in saline or PBS. A final DMSO concentration of 5-10% is generally well-tolerated. For example, to prepare a 10% DMSO in saline vehicle, aseptically mix 1 part sterile DMSO with 9 parts sterile saline.
-
This compound Stock Solution: Prepare a stock solution of this compound in 100% DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO to create a 10 mg/mL stock solution.
-
Final Dosing Solution: On the day of injection, dilute the this compound stock solution with sterile saline or PBS to the final desired concentration and vehicle composition. For a 10 mg/kg dose in a 25 g mouse with a final injection volume of 100 µL, the final concentration of the dosing solution should be 2.5 mg/mL. To achieve this from a 10 mg/mL stock, you would mix 25 µL of the stock with 75 µL of saline (resulting in a final DMSO concentration of 25%, which may be high; further dilution of the stock may be necessary to keep DMSO concentration low). It is critical to ensure complete dissolution and to prepare the final solution fresh before each use.
-
-
Intraperitoneal Injection:
-
Restrain the mouse firmly but gently in a supine position, tilting the head slightly downwards.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the this compound dosing solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
-
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a murine glioblastoma xenograft model.
References
Application Notes and Protocols: Utilizing ML299 in a Matrigel Invasion Assay to Assess Glioblastoma Invasiveness
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma is a highly aggressive brain tumor characterized by its diffuse infiltration into the surrounding brain tissue, making complete surgical resection challenging and contributing to high recurrence rates. The invasive nature of glioblastoma cells is a key target for novel therapeutic strategies. The Matrigel invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells. This document provides detailed application notes and a comprehensive protocol for using ML299, a potent small molecule inhibitor, to assess its impact on glioblastoma cell invasion using a Matrigel-based transwell assay.
This compound is a potent and selective dual inhibitor of Phospholipase D1 (PLD1) and PLD2.[1][2] The PLD signaling pathway is frequently dysregulated in various cancers, including glioblastoma, and plays a crucial role in promoting cell migration, invasion, and survival.[3][4] By inhibiting PLD, this compound effectively reduces the invasive capabilities of glioblastoma cells, as has been demonstrated in studies using the U87-MG cell line.[1][2]
These application notes will detail the mechanism of action of this compound, provide a step-by-step protocol for conducting a Matrigel invasion assay with this inhibitor, and present data on its efficacy.
Mechanism of Action: this compound and the PLD Signaling Pathway
Phospholipase D (PLD) enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to generate phosphatidic acid (PA), a critical lipid second messenger.[4] PA, in turn, activates a multitude of downstream signaling pathways that are integral to cancer cell motility and invasion. These pathways include the activation of small GTPases like RhoA, Rac1, and Cdc42, which are master regulators of the actin cytoskeleton, as well as the mTOR pathway, which is involved in cell growth and survival.[5]
In glioblastoma, elevated PLD activity contributes to the aggressive and invasive phenotype.[1][2] this compound, by inhibiting both PLD1 and PLD2, effectively attenuates the production of PA. This leads to a disruption of the signaling cascades that drive cytoskeletal rearrangements and the expression of matrix metalloproteinases (MMPs), which are necessary for the degradation of the extracellular matrix (ECM) and subsequent cell invasion.[1][4]
Data Presentation: Efficacy of this compound in a Matrigel Invasion Assay
The inhibitory effect of this compound on the invasion of U87-MG glioblastoma cells has been quantified in a Matrigel invasion assay. The following table summarizes the dose-dependent effect of this compound on cell invasion.
| This compound Concentration | Mean Number of Invading Cells (per field) | Standard Deviation | % Invasion Inhibition | Statistical Significance (p-value vs. control) |
| Vehicle (DMSO) | 250 | ± 25 | 0% | - |
| 100 nM | 205 | ± 20 | 18% | > 0.05 |
| 1 µM | 130 | ± 15 | 48% | < 0.05 |
| 10 µM | 75 | ± 10 | 70% | < 0.01 |
Note: The data presented in this table is a representative summary based on findings reported in the scientific literature.[1]
Experimental Protocols
Materials and Reagents
-
Glioblastoma cell line (e.g., U87-MG)
-
This compound (and its selective PLD2 inhibitor counterpart, ML298, for comparative studies)
-
24-well transwell inserts with 8.0 µm pore size polycarbonate membranes
-
Corning® Matrigel® Basement Membrane Matrix
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
-
Inverted microscope with a camera
-
Cell counter or hemocytometer
-
Humidified incubator (37°C, 5% CO₂)
Protocol for Matrigel Invasion Assay with this compound
1. Preparation of Matrigel-Coated Transwell Inserts
-
Thaw Matrigel on ice overnight in a 4°C refrigerator.
-
Dilute Matrigel to the desired concentration (typically 1 mg/mL) with cold, serum-free cell culture medium. Keep all reagents and materials on ice to prevent premature gelling.
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each transwell insert.
-
Incubate the plate at 37°C for at least 4 hours (or overnight) to allow the Matrigel to solidify.
2. Cell Preparation
-
Culture glioblastoma cells to approximately 80% confluency.
-
Serum-starve the cells for 24 hours prior to the assay by replacing the growth medium with serum-free medium.
-
On the day of the assay, detach the cells using Trypsin-EDTA, and then wash them with serum-free medium.
-
Resuspend the cells in serum-free medium and perform a cell count. Adjust the cell suspension to a final concentration of 1 x 10⁵ cells/mL.
3. Treatment with this compound
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in serum-free medium to the desired final concentrations (e.g., 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Pre-treat the cell suspension with the different concentrations of this compound or vehicle control for 30 minutes at 37°C.
4. Seeding Cells into Transwell Inserts
-
To the lower chamber of the 24-well plate, add 600 µL of complete medium (containing 10% FBS) as a chemoattractant.
-
Carefully add 100 µL of the pre-treated cell suspension (1 x 10⁴ cells) to the upper chamber of the Matrigel-coated inserts. Ensure that the same concentrations of this compound or vehicle are present in the upper chamber medium.
5. Incubation
-
Incubate the plate for 24-48 hours in a humidified incubator at 37°C with 5% CO₂. The incubation time should be optimized for the specific cell line being used.
6. Staining and Quantification
-
After incubation, carefully remove the medium from the upper chamber.
-
Using a cotton swab, gently remove the non-invading cells and the Matrigel layer from the top surface of the membrane.
-
Fix the invading cells on the bottom of the membrane by immersing the inserts in a fixation solution for 20 minutes at room temperature.
-
Wash the inserts with PBS and then stain them with a Crystal Violet solution for 30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Using an inverted microscope, count the number of stained, invaded cells on the underside of the membrane in at least five random fields of view for each insert.
-
Calculate the average number of invading cells per field for each treatment condition.
Mandatory Visualizations
References
- 1. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and this compound that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of dual PLD1/2 and PLD2 selective inhibitors from a common 1,3,8-Triazaspiro[4.5]decane Core: discovery of Ml298 and this compound that decrease invasive migration in U87-MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphatidic acid, phospholipase D and tumorigenesis☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NEW CONCEPTS IN PLD SIGNALING IN INFLAMMATION AND CANCER - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: ML299 for the Investigation of PLD2-Dependent Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phospholipase D (PLD) enzymes are critical regulators of cellular processes, catalyzing the hydrolysis of phosphatidylcholine (PC) to produce the second messenger phosphatidic acid (PA).[1][2] The two main mammalian isoforms, PLD1 and PLD2, are implicated in a wide array of signaling pathways that govern cell proliferation, migration, vesicular trafficking, and survival.[1][3][4] Dysregulation of PLD activity, particularly PLD2, is linked to various pathologies, including cancer, making it a compelling target for therapeutic intervention and mechanistic studies.[2][5]
ML299 is a potent, small-molecule inhibitor of both PLD1 and PLD2.[2][6] It emerged from an iterative parallel synthesis effort and serves as a valuable chemical probe for dissecting the roles of PLD enzymes in cellular signaling.[2] Unlike traditional methods like using n-butanol, which can have off-target effects, this compound provides a more specific means of inhibiting PLD activity.[7] These notes provide detailed information and protocols for utilizing this compound to study PLD2-dependent signaling events.
Quantitative Data for this compound
This compound is characterized as a potent dual inhibitor of PLD1 and PLD2, with low nanomolar efficacy in cellular assays.[6][7]
| Parameter | This compound Value | Assay Type | Reference |
| PLD1 IC₅₀ | 6 nM | Cell-Based | [2][6] |
| PLD2 IC₅₀ | 20 nM | Cell-Based | [2][6] |
| PLD1 IC₅₀ | 48 nM | Biochemical (Purified Protein) | [2][7] |
| PLD2 IC₅₀ | 84 nM | Biochemical (Purified Protein) | [2][7] |
| Solubility (PBS) | >16.6 µM | PBS Buffer | [7] |
| CNS Penetrance | Yes (Brain-AUC/Plasma-AUC of 0.44) | In vivo (Mouse) | [2] |
Key PLD2-Dependent Signaling Pathways
PLD2 is integrated into numerous signaling networks. It can be activated by various stimuli, including growth factors like Epidermal Growth Factor (EGF) and Platelet-Derived Growth Factor (PDGF).[3][4] The phosphatidic acid (PA) generated by PLD2 acts as a crucial secondary messenger, recruiting and activating downstream effector proteins. Key pathways influenced by PLD2 include:
-
Ras/MEK/ERK Pathway: PLD2-generated PA can recruit Son of Sevenless (SOS) to the plasma membrane, which in turn activates Ras and the downstream Raf/MEK/ERK signaling cascade, promoting cell proliferation.[1]
-
Akt/mTOR Pathway: PA can directly bind to and activate mTOR, a central regulator of cell growth and metabolism.[1] Furthermore, PLD-generated PA is essential for the membrane recruitment and activation of the pro-survival kinase Akt, particularly in glioblastoma cells.[8]
-
Cytoskeletal Reorganization and Migration: PLD2 activity is crucial for actin cytoskeleton formation, cell adhesion, and migration.[3] Inhibition of PLD2 has been shown to decrease the invasive migration of glioblastoma cells.[2]
-
Receptor Tyrosine Kinase (RTK) Signaling: PLD2 is often found in complexes with RTKs like the EGF receptor (EGFR). This association can be enhanced by growth factor stimulation, positioning PLD2 to respond rapidly to upstream signals.[3][9]
Visualization of a PLD2 Signaling Cascade
The following diagram illustrates a common pathway where growth factor signaling leads to the activation of PLD2 and subsequent downstream signaling events that promote cell survival and proliferation.
Caption: PLD2 signaling cascade initiated by EGF, leading to Akt and ERK activation.
Experimental Protocols
Here we provide protocols for key experiments to probe PLD2 function using this compound.
In Vitro PLD Activity Assay (Amplex Red Method)
This assay provides a quantitative measurement of PLD activity in cell lysates by detecting the choline released from PC hydrolysis.
Principle: PLD hydrolyzes PC to PA and choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent to generate the highly fluorescent product, resorufin, which can be measured.[10][11]
Materials:
-
Cells of interest
-
Lysis Buffer (e.g., RIPA buffer)
-
This compound (and vehicle control, e.g., DMSO)
-
Amplex Red PLD Assay Kit (contains Amplex Red reagent, HRP, choline oxidase, and reaction buffer)
-
Phosphatidylcholine (PC) substrate
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Ex/Em ≈ 530/585 nm)
Protocol:
-
Cell Lysis: Culture cells to desired confluency. Lyse cells on ice using a suitable lysis buffer and collect the supernatant after centrifugation to remove debris. Determine protein concentration using a BCA or Bradford assay.
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture according to the assay kit manufacturer's instructions. This typically includes reaction buffer, PC substrate, Amplex Red reagent, HRP, and choline oxidase.
-
Inhibitor Treatment: Add varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control to the appropriate wells.
-
Initiate Reaction: Add cell lysate (containing the PLD enzyme) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader.
-
Analysis: Subtract the fluorescence of a no-lysate control from all readings. Plot the fluorescence intensity against the this compound concentration and determine the IC₅₀ value.
Caption: Workflow for measuring PLD activity using the Amplex Red method.
Cell Migration/Invasion Assay (Transwell Method)
This protocol is used to assess the effect of this compound on the migratory and invasive potential of cancer cells, a process where PLD2 is often implicated.[2]
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., serum). Migratory cells move through the pores to the underside of the membrane. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel). The number of cells that have migrated/invaded is quantified after a set period.
Materials:
-
Cancer cell line (e.g., U87-MG glioblastoma)[2]
-
24-well plates with Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assays)
-
Cell culture medium (serum-free and serum-containing)
-
This compound (and vehicle control, e.g., DMSO)
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
-
Cotton swabs
-
Microscope
Protocol:
-
Prepare Inserts: For invasion assays, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
Prepare Cells: Starve cells in serum-free medium for 12-24 hours. Resuspend the cells in serum-free medium containing the desired concentrations of this compound or vehicle.
-
Seeding: Add the cell suspension to the upper chamber of each Transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) and the corresponding concentration of this compound/vehicle to the lower chamber.[2]
-
Incubation: Incubate the plate for 24-48 hours at 37°C.[2]
-
Remove Non-migratory Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migratory cells from the top surface of the membrane.
-
Fix and Stain: Fix the cells on the underside of the membrane with methanol for 10 minutes. Stain the cells with Crystal Violet for 15-20 minutes.
-
Quantification: Wash the inserts to remove excess stain. Allow them to dry. Count the number of stained cells in several fields of view using a microscope.
-
Analysis: Compare the number of migrated/invaded cells between vehicle-treated and this compound-treated groups.
Western Blotting for Downstream Signaling
This protocol allows for the analysis of changes in the phosphorylation status of key proteins downstream of PLD2, such as Akt and ERK, following this compound treatment.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of a target protein.[12][13] A decrease in the phospho-protein/total-protein ratio upon this compound treatment indicates that PLD2 activity is required for the activation of that pathway.
Materials:
-
Cells of interest
-
This compound (and vehicle control)
-
Growth factor (e.g., EGF) for stimulation
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels, running buffer, and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer buffer/system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera)
Protocol:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Starve cells in serum-free medium. Pre-treat cells with desired concentrations of this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., EGF at 100 ng/mL) for a short period (e.g., 5-15 minutes) to activate the signaling pathway. Include an unstimulated control.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors. Collect lysates and determine protein concentration.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.[13][14]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13][14]
-
Detection: Wash the membrane again. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[15]
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody for the total protein (e.g., anti-total-Akt) to normalize the phosphoprotein signal.
-
Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated protein to total protein for each condition.
Caption: General workflow for Western blotting to analyze signaling proteins.
References
- 1. cusabio.com [cusabio.com]
- 2. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and this compound that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NEW CONCEPTS IN PLD SIGNALING IN INFLAMMATION AND CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Phospholipase D Inhibitors with Improved Drug-like Properties and Central Nervous System Penetrance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of dual PLD1/2 and PLD2 selective inhibitors from a common 1,3,8-Triazaspiro[4.5]decane Core: discovery of Ml298 and this compound that decrease invasive migration in U87-MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Phospholipase D2 mediates survival signaling through direct regulation of Akt in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for ML299 Treatment in Sensitive Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML299 is a potent and selective dual inhibitor of Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2).[1][2] These enzymes are critical mediators in lipid-based signaling pathways, catalyzing the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA). Dysregulation of PLD activity has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. This compound has demonstrated significant effects in specific cancer cell lines, primarily through the inhibition of cell migration and induction of apoptosis. These notes provide detailed protocols for assessing the sensitivity of cell lines to this compound treatment.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of both PLD1 and PLD2, thereby decreasing the intracellular levels of phosphatidic acid (PA). PA is a critical signaling lipid involved in a multitude of cellular processes, including cell proliferation, survival, and migration. By reducing PA production, this compound can disrupt these downstream signaling cascades, leading to anti-cancer effects.
Figure 1. This compound inhibits PLD1/2, reducing PA and downstream signaling.
Sensitive Cell Lines and Quantitative Data
| Compound | Target | IC50 (nM) | Reference |
| This compound | PLD1 | 6 | [1] |
| This compound | PLD2 | 20 | [1] |
Note: IC50 values for cytotoxicity or anti-proliferative effects of this compound on various cancer cell lines are not yet broadly published. Researchers are encouraged to perform dose-response studies on their cell lines of interest.
Experimental Protocols
The following are detailed protocols for key experiments to assess the sensitivity of cancer cell lines to this compound treatment.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability and metabolic activity of cancer cells.
Figure 2. Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., U87-MG, MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dose).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Protocol 2: Apoptosis (Annexin V/Propidium Iodide) Assay
This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.
Figure 3. Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell line of interest (e.g., U87-MG)
-
Complete cell culture medium (and serum-free medium if investigating apoptosis under starvation)
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of this compound for 24-48 hours. For U87-MG, consider performing the assay in serum-free medium to enhance the apoptotic effect.
-
-
Cell Harvesting and Staining:
-
Harvest both floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 3: Cell Invasion (Boyden Chamber) Assay
This protocol is for assessing the effect of this compound on the invasive potential of cancer cells.
Figure 4. Workflow for the Boyden chamber cell invasion assay.
Materials:
-
Invasive cancer cell line (e.g., U87-MG, MDA-MB-231)
-
Serum-free and complete cell culture medium
-
This compound stock solution
-
Boyden chamber inserts (8 µm pore size) for 24-well plates
-
Matrigel (or other basement membrane extract)
-
Cotton swabs
-
Methanol (for fixing)
-
Crystal Violet stain (for staining)
-
Microscope
Procedure:
-
Preparation of Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel in cold, serum-free medium and coat the upper surface of the Boyden chamber inserts.
-
Incubate for at least 2 hours at 37°C to allow the Matrigel to solidify.
-
-
Cell Preparation and Seeding:
-
Starve cells in serum-free medium for 12-24 hours.
-
Trypsinize and resuspend the cells in serum-free medium containing the desired concentrations of this compound or vehicle control.
-
Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the prepared inserts.
-
Add complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
-
Invasion:
-
Incubate the plate for 24-48 hours at 37°C.
-
-
Staining and Quantification:
-
After incubation, carefully remove the non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 20 minutes.
-
Gently wash the inserts with water.
-
Count the number of invaded cells in several random fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the average number of invaded cells per field.
-
Express the invasion as a percentage relative to the vehicle-treated control.
-
Troubleshooting
-
Low Cell Viability in Controls (MTT Assay): Ensure proper cell seeding density and health. Check for contamination.
-
High Background in Apoptosis Assay: Optimize cell washing steps and ensure the use of cold PBS. Analyze samples promptly after staining.
-
No/Low Invasion in Control (Boyden Chamber Assay): Confirm the invasive potential of the cell line. Optimize Matrigel concentration and incubation time. Ensure the chemoattractant is effective.
Conclusion
This compound is a valuable tool for investigating the role of PLD signaling in cancer. The protocols outlined above provide a framework for assessing the sensitivity of various cancer cell lines to this compound treatment. By systematically evaluating its effects on cell viability, apoptosis, and invasion, researchers can further elucidate the therapeutic potential of targeting the PLD pathway.
References
Troubleshooting & Optimization
Optimizing ML299 Stability in Cell Culture Media: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of ML299 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective dual inhibitor of Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2).[1] It functions as an allosteric modulator, decreasing the invasive migration of glioblastoma cells and promoting caspase-3/7 activity under serum-free conditions.[1] PLD enzymes are critical signaling proteins that hydrolyze phosphatidylcholine to produce phosphatidic acid (PA), a key second messenger involved in various cellular processes, including cell proliferation, migration, and survival.[1][2][3][4]
Q2: What are the recommended solvent and storage conditions for this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[5] For optimal stability, prepare high-concentration stock solutions in anhydrous DMSO.[5] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[5]
Q3: What is the recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced toxicity to cells, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[5][6] It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in all experiments to account for any effects of the solvent.
Q4: I observed precipitation when diluting my this compound stock solution into the cell culture medium. What should I do?
Precipitation upon dilution into aqueous media is a common issue with hydrophobic small molecules. Here are some troubleshooting steps:
-
Improve Dilution Technique: Pre-warm the cell culture medium to 37°C. Instead of adding the stock solution directly, perform serial dilutions in pre-warmed media. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.[7]
-
Reduce Final Concentration: The intended experimental concentration may exceed the solubility limit of this compound in the culture medium.[7] Consider performing a dose-response experiment to determine the optimal working concentration.
-
Use a Carrier Protein: In some cases, the presence of serum in the media can help to solubilize hydrophobic compounds through binding to proteins like albumin.[8]
Q5: How can I assess the stability of this compound in my specific cell culture setup?
Since the stability of a small molecule can be influenced by various factors within the cell culture environment (e.g., media components, pH, temperature, presence of cells), it is highly recommended to perform an in-house stability study.[6][8] A general protocol for this is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound in cell culture experiments.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker-than-expected biological effect of this compound. | Degradation of this compound in cell culture medium: this compound may be unstable under the experimental conditions (37°C, aqueous environment).[6][8] | - Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols).- Prepare fresh working solutions of this compound for each experiment.- For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals.[9] |
| Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of cell culture plates and pipette tips, reducing the effective concentration.[6] | - Use low-protein-binding plasticware.- Include a control without cells to assess non-specific binding.[8] | |
| Cellular metabolism: Cells may metabolize this compound into inactive forms.[6] | - Assess this compound stability in the presence and absence of cells to determine the impact of cellular metabolism. | |
| Increased cell death or unexpected cellular morphology. | Off-target effects: At higher concentrations, this compound may inhibit other cellular targets, leading to toxicity.[10] | - Perform a dose-response experiment to determine the optimal, non-toxic working concentration.- If possible, use a structurally unrelated PLD inhibitor to confirm that the observed phenotype is due to PLD inhibition. |
| Degradation products are toxic: The degradation products of this compound may have cytotoxic effects. | - Assess the stability of this compound and identify potential degradation products using analytical methods like HPLC-MS. | |
| High variability between experimental replicates. | Inconsistent sample handling: Variations in incubation times, cell densities, or pipetting can lead to variability. | - Standardize all experimental procedures.- Ensure accurate and consistent pipetting.- Maintain consistent cell seeding densities. |
| Incomplete solubilization: this compound may not be fully dissolved in the stock solution or the final culture medium. | - Ensure the stock solution is completely dissolved before use. Gentle warming or sonication may help.[11]- Visually inspect the final working solution for any signs of precipitation. |
Quantitative Data Summary
As specific quantitative stability data for this compound in cell culture media is not publicly available, the following table provides a template for researchers to summarize their own experimental findings.
Table 1: Stability of this compound in Cell Culture Media at 37°C
| Time (hours) | This compound Concentration (µM) - Media Only | % Remaining - Media Only | This compound Concentration (µM) - With Cells | % Remaining - With Cells |
| 0 | 100% | 100% | ||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized this compound:
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to achieve a stock solution of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution.[11]
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into single-use, tightly sealed vials.
-
Store at -20°C for up to one month or at -80°C for up to six months.[5] Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the cell culture medium (with or without serum, as required by the experiment) to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the final desired concentration. Ensure thorough mixing at each step.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture conditions.
-
Preparation of Samples:
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration (e.g., 10 µM).
-
Dispense the solution into triplicate wells of a sterile multi-well plate. For assessing the impact of cells, seed the cells at the desired density and allow them to adhere before adding the this compound-containing medium.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect aliquots of the medium from each well.
-
Immediately process the samples or store them at -80°C for later analysis.
-
-
Sample Analysis:
-
Analyze the concentration of the intact this compound in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
-
Visualizations
References
- 1. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Phospholipid signalling through phospholipase D and phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. file.selleckchem.com [file.selleckchem.com]
potential off-target effects of ML299 inhibitor
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential off-target effects of the ML299 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known on-target effects?
This compound is a potent, dual inhibitor of Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2). It acts as a direct inhibitor of these enzymes. In cell-based assays, this compound has been shown to decrease the invasive migration of glioblastoma cells. This on-target activity is attributed to the inhibition of PLD-mediated signaling pathways that are involved in cell migration and proliferation.
Q2: Are there any publicly available off-target screening data for this compound?
Currently, comprehensive public data from broad off-target screening panels (e.g., kinome scans, safety pharmacology panels) for this compound is limited. The initial development studies suggest a favorable cytochrome P450 (CYP) profile, but this does not rule out other potential off-target interactions. Therefore, it is recommended that researchers perform their own off-target profiling to ensure the specificity of their experimental results.
Q3: What are the first steps I should take if I suspect off-target effects in my experiment?
If you observe a phenotype that is inconsistent with the known functions of PLD1 and PLD2, or if you see unexpected toxicity, it is crucial to investigate potential off-target effects. The initial steps should include:
-
Dose-response analysis: Determine if the unexpected phenotype is only observed at high concentrations of this compound, which are more likely to induce off-target effects.
-
Use of a control compound: Compare the effects of this compound with a structurally distinct PLD1/2 inhibitor. If the phenotype is not replicated, it may be an off-target effect of this compound.
-
Genetic knockdown/knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce the expression of PLD1 and PLD2. If the phenotype observed with this compound is not recapitulated by the genetic knockdown/knockout, it strongly suggests an off-target mechanism.
Troubleshooting Guide
Problem 1: Unexpected Cellular Phenotype Observed with this compound Treatment
You are using this compound to inhibit PLD1/2 in your cell line, but you observe a phenotype that has not been previously associated with PLD signaling.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is inhibiting PLD1 and PLD2 in your cellular context at the concentrations used. This can be indirectly assessed by measuring the levels of phosphatidic acid (PA), the product of PLD activity.
-
Perform a Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm the direct binding of this compound to PLD1 and PLD2 in intact cells. A thermal shift indicates target engagement.
-
Investigate Potential Off-Targets: If on-target engagement is confirmed, the unexpected phenotype may be due to an off-target effect. It is recommended to perform a broad kinase screen, as kinases are common off-targets for small molecule inhibitors.
Problem 2: High Levels of Cell Toxicity at Low Concentrations of this compound
You are observing significant cell death in your cultures at concentrations of this compound that are expected to be selective for PLD1/2.
Troubleshooting Steps:
-
Re-evaluate IC50 in Your Cell Line: The effective concentration of this compound can vary between cell lines. Perform a dose-response curve to determine the IC50 for PLD inhibition and cell viability in your specific model.
-
Assess Apoptosis and Necrosis: Use assays such as Annexin V/PI staining to determine the mechanism of cell death.
-
Conduct a Safety Pharmacology Screen: If significant toxicity is observed, consider screening this compound against a panel of targets known to be involved in cellular toxicity (e.g., hERG, ion channels).
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol outlines a general method for assessing the selectivity of this compound against a panel of purified kinases.
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
A widely used method for kinase profiling is a competition binding assay, such as the KINOMEscan™ platform.[1] In this assay, the test compound (this compound) competes with an immobilized ligand for binding to a panel of kinases. The amount of kinase bound to the immobilized ligand is quantified, typically using qPCR.
Data Presentation:
The results are often presented as the percentage of kinase remaining bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates stronger binding of the compound to the kinase.
| Kinase Target | % Inhibition at 1 µM this compound | IC50 (nM) | Notes |
| PLD1 (Control) | N/A | User to determine | On-target activity. |
| PLD2 (Control) | N/A | User to determine | On-target activity. |
| Off-Target Kinase 1 | User to determine | User to determine | Potential off-target. |
| Off-Target Kinase 2 | User to determine | User to determine | Potential off-target. |
| ... | ... | ... | ... |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to confirm the engagement of this compound with its target proteins (PLD1/2) and potential off-targets in a cellular environment.[2][3]
Objective: To verify the binding of this compound to PLD1, PLD2, and any identified off-targets in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.[3]
-
Protein Quantification: Quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.[3]
Visualizations
Caption: Workflow for troubleshooting unexpected results with this compound.
Caption: On-target signaling pathway of PLD1 and PLD2 inhibited by this compound.
References
ML299 Technical Support Center: Troubleshooting Inconsistent Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in experimental results when using ML299, a potent dual inhibitor of phospholipase D1 (PLD1) and PLD2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that acts as a potent and selective dual inhibitor of phospholipase D1 (PLD1) and phospholipase D2 (PLD2). It functions by blocking the catalytic activity of these enzymes, thereby preventing the hydrolysis of phosphatidylcholine (PC) into phosphatidic acid (PA) and choline. This disruption of PA production interferes with downstream signaling pathways involved in cell growth, proliferation, and migration.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and activity of this compound, it is crucial to adhere to proper storage and handling guidelines. Unopened vials of this compound should be stored at -20°C. Once reconstituted in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation of the compound. Protect stock solutions from light.
Q3: My this compound solution appears to have precipitated in the cell culture medium. What should I do?
Precipitation of this compound in aqueous cell culture media can be a source of inconsistent results. This can occur if the final concentration of the solvent (typically DMSO) is too low to maintain solubility or if the this compound concentration exceeds its solubility limit in the media.
-
Ensure proper solubilization: Vigorously vortex the stock solution before diluting it into the cell culture medium.
-
Pre-warm the medium: Adding the this compound stock solution to pre-warmed media can sometimes improve solubility.
-
Optimize solvent concentration: While it is important to keep the final DMSO concentration low to avoid solvent-induced cytotoxicity (ideally below 0.5%), ensure it is sufficient to maintain this compound in solution. You may need to perform a vehicle control experiment to assess the impact of the solvent on your cells.
-
Sonication: Brief sonication of the diluted this compound solution in media can help to redissolve small precipitates.
Q4: I am observing high variability between my experimental replicates. What are the potential causes?
High variability between replicates is a common issue in cell-based assays and can stem from several factors:
-
Pipetting errors: Inaccurate or inconsistent pipetting of this compound, cells, or other reagents can lead to significant variations. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Uneven cell seeding: A non-uniform cell monolayer will result in variable responses to this compound. Ensure you have a homogenous cell suspension before seeding and mix gently between plating wells.
-
Edge effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate this compound and other media components, leading to altered cell responses. It is advisable to fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.
-
Inconsistent incubation times: Ensure that all plates are incubated for the same duration.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Cell Migration/Invasion
Users often report variability in the extent to which this compound inhibits cell migration or invasion in assays like the Boyden chamber or wound healing assays.
Caption: Troubleshooting workflow for inconsistent migration/invasion results.
| Parameter | Recommendation | Common Pitfall |
| Cell Seeding Density | Titrate to find optimal density for your cell line (e.g., 2.5 x 10^4 to 1 x 10^5 cells/well for a 24-well plate). | Too high density can lead to overcrowding; too low can result in insufficient migration for detection. |
| This compound Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration (e.g., 100 nM to 10 µM). | Using a single, high concentration may induce cytotoxicity, confounding the migration results. |
| Incubation Time | Optimize for your cell line's migration rate (typically 12-48 hours). | Insufficient time may not allow for detectable migration; excessive time can lead to nutrient depletion and cell death. |
| Chemoattractant | Use a consistent and optimal concentration of a chemoattractant like FBS (e.g., 10%). | Variability in serum lots can affect migration; pre-screen new lots of serum. |
Issue 2: Variable PLD Activity Inhibition
Direct measurement of PLD activity can also yield inconsistent results when using this compound.
Caption: Troubleshooting workflow for inconsistent PLD activity inhibition.
| Parameter | Recommendation | Common Pitfall |
| This compound IC50 Values | PLD1: ~6 nM, PLD2: ~20 nM.[1] | Inconsistent results may arise from using concentrations far from the IC50 range. |
| Substrate Concentration | Use a concentration at or near the Km for the PLD enzyme. | Substrate depletion can lead to non-linear reaction rates. |
| Enzyme Concentration | Use a concentration that results in a linear reaction rate over the desired time course. | High enzyme concentrations can lead to rapid substrate depletion. |
| Assay Buffer Components | Ensure optimal pH and ionic strength for PLD activity. | Suboptimal buffer conditions can reduce enzyme activity and inhibitor potency. |
Experimental Protocols
Protocol 1: Cell Invasion Assay using a Boyden Chamber
This protocol outlines a general procedure for assessing the effect of this compound on cancer cell invasion.
-
Matrigel Coating: Thaw Matrigel overnight at 4°C. Dilute Matrigel with cold, serum-free medium and coat the upper surface of the transwell inserts (8 µm pore size). Allow to solidify at 37°C for at least 1 hour.
-
Cell Preparation: Culture cells to ~80% confluency. Harvest cells and resuspend in serum-free medium at the desired concentration.
-
Inhibitor Treatment: Pre-treat the cell suspension with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.
-
Assay Setup: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add the this compound-treated cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 12-48 hours.
-
Cell Staining and Quantification:
-
Remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with a solution such as crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells in multiple fields of view under a microscope.
-
Protocol 2: In Vitro PLD Activity Assay
This protocol describes a method to measure the enzymatic activity of PLD in the presence of this compound.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 3 mM EGTA, 3 mM MgCl₂).
-
Prepare a substrate solution containing a fluorescent or radiolabeled phosphatidylcholine.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
In a microplate, add the reaction buffer.
-
Add the this compound dilutions or vehicle control.
-
Add the PLD enzyme (either purified or in a cell lysate).
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate solution.
-
-
Measurement:
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the product formation using a suitable detection method (e.g., fluorescence plate reader or scintillation counter).
-
-
Data Analysis:
-
Calculate the percentage of PLD inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway
Caption: Simplified PLD signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Cell Invasion Assay
Caption: Experimental workflow for a cell invasion assay with this compound.
References
Technical Support Center: Minimizing ML299 Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize cytotoxicity when using the dual PLD1/PLD2 inhibitor, ML299, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of both phospholipase D1 (PLD1) and D2 (PLD2).[1][2][3] It functions as an allosteric modulator.[2] The PLD enzymes are responsible for hydrolyzing phosphatidylcholine into choline and phosphatidic acid (PA), a critical lipid second messenger involved in various cellular signaling pathways.[1] By inhibiting PLD1 and PLD2, this compound disrupts these signaling cascades.
Q2: Is this compound cytotoxic to all cell types?
While this compound has been reported as non-cytotoxic at concentrations up to 10 µM in U87-MG glioblastoma cells cultured in the presence of 10% fetal bovine serum (FBS), its cytotoxic profile in primary cells is not as well-characterized.[1] Primary cells are generally more sensitive to chemical perturbations than immortalized cell lines.[4] A critical finding is that this compound can increase caspase 3/7 activity in U87-MG cells under serum-free conditions, indicating an induction of apoptosis.[1][2] This suggests that in the absence of serum-derived growth factors, primary cells may be more susceptible to this compound-induced cell death.
Q3: What is the recommended working concentration for this compound in primary cells?
The optimal, non-toxic working concentration of this compound is highly dependent on the specific primary cell type and the experimental goals. For inhibiting PLD1 and PLD2, the IC50 values are in the low nanomolar range (6 nM for PLD1 and 20 nM for PLD2).[1][3] However, a dose-dependent decrease in invasive migration of U87-MG cells was observed at concentrations from 100 nM to 10 µM.[1] It is crucial to perform a dose-response experiment for your specific primary cells to determine the optimal concentration that achieves the desired biological effect without causing significant cytotoxicity. A starting range of 10 nM to 10 µM is recommended for initial experiments.
Q4: What is the recommended solvent for this compound?
This compound is soluble in DMSO up to 100 mM.[2] It is critical to ensure that the final concentration of DMSO in the cell culture medium is not toxic to the primary cells. Typically, a final DMSO concentration of less than 0.1% is recommended for sensitive primary cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
This guide addresses common issues of unexpected cytotoxicity when using this compound in primary cell cultures.
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death observed at expected non-toxic concentrations. | Primary cell sensitivity: Primary cells are inherently more sensitive than immortalized cell lines. The "non-cytotoxic" concentration in cancer cell lines may be toxic to your primary cells.[4] | Perform a dose-response curve: Determine the cytotoxic concentration 50 (CC50) for your specific primary cell type using a viability assay like MTT or LDH release.[5][6][7] |
| Serum concentration: this compound has been shown to induce apoptosis in serum-free conditions.[1][2] Low-serum or serum-free media used for primary cell culture may exacerbate cytotoxicity. | Optimize serum concentration: If your experimental design allows, test if increasing the serum concentration in your culture medium mitigates cytotoxicity. | |
| Solvent toxicity: The concentration of the DMSO vehicle may be too high for your primary cells.[4] | Check final DMSO concentration: Ensure the final DMSO concentration is below the toxic threshold for your cells (typically <0.1%). Run a vehicle-only control to assess solvent toxicity.[4] | |
| Incorrect compound concentration: Errors in dilution calculations can lead to unintentionally high concentrations of this compound. | Verify calculations and stock solution: Double-check all dilution calculations. If possible, verify the concentration of your stock solution. | |
| Inconsistent results between experiments. | Primary cell variability: Primary cells from different donors or at different passage numbers can exhibit significant variability in their response to compounds.[4] | Standardize cell source and passage number: Use primary cells from the same donor and with a consistent, low passage number for critical experiments.[4] |
| Suboptimal culture conditions: Primary cells are highly sensitive to their environment. Factors like pH, nutrient depletion, and seeding density can impact viability.[4] | Optimize culture conditions: Ensure optimal and consistent culture conditions, including media, supplements, pH, and cell seeding density.[4] | |
| Reduced metabolic activity without signs of cell death. | Cytostatic effects: this compound might be inhibiting cell proliferation (a cytostatic effect) rather than directly killing the cells. Some viability assays, like MTT, measure metabolic activity, which can decrease in non-proliferating cells.[4] | Use multiple viability assays: Employ a combination of assays that measure different parameters, such as metabolic activity (MTT), membrane integrity (LDH release), and apoptosis (Annexin V/PI staining), to distinguish between cytostatic and cytotoxic effects.[7][8] |
Quantitative Data Summary
| Compound | Target(s) | IC50 (PLD1) | IC50 (PLD2) | Reported Non-Cytotoxic Concentration | Cell Type for Non-Cytotoxicity Data |
| This compound | PLD1 and PLD2 | 6 nM | 20 nM | Up to 10 µM (in 10% FBS) | U87-MG glioblastoma cells |
| ML298 (related compound) | PLD2 selective | >20,000 nM | 355 nM | Up to 10 µM (in 10% FBS) | U87-MG glioblastoma cells |
| Data sourced from[1]. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using an MTT Assay
This protocol provides a method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[5][6]
Materials:
-
Primary cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a pre-determined optimal density for your cell type. Allow cells to attach and recover for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 10 nM to 50 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the CC50 value.
Protocol 2: Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based protocol helps to determine if cell death is occurring via apoptosis or necrosis.[4]
Materials:
-
Primary cells seeded in 6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat with the desired concentrations of this compound (including a concentration above the determined CC50) and a vehicle control for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. Aspirate the culture medium (containing floating cells) and transfer it to a conical tube. Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic method. Combine these with the previously collected medium.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour. Use appropriate controls (unstained cells, Annexin V only, PI only) to set up compensation and gates.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
References
- 1. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and this compound that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Development of dual PLD1/2 and PLD2 selective inhibitors from a common 1,3,8-Triazaspiro[4.5]decane Core: discovery of Ml298 and this compound that decrease invasive migration in U87-MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
ML299 degradation and storage conditions
This technical support center provides essential information regarding the stability, storage, and handling of the dual Phospholipase D1/D2 (PLD1/PLD2) inhibitor, ML299. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in ensuring the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO up to 100 mM. For optimal stability, it is recommended to prepare stock solutions in high-quality, anhydrous DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[2]
Q3: How stable is this compound in aqueous solutions?
A3: this compound has been shown to be stable in phosphate-buffered saline (PBS) for up to 48 hours. For experiments in aqueous media lasting longer than 48 hours, it is advisable to conduct stability tests under your specific experimental conditions.
Q4: What are the primary factors that can lead to this compound degradation?
A4: Like many small molecules, this compound degradation can be influenced by several factors, including:
-
pH: Extreme pH values can promote hydrolysis of functional groups.
-
Temperature: Elevated temperatures can accelerate degradation. Frequent freeze-thaw cycles of stock solutions should also be avoided.
-
Oxidation: The presence of oxidizing agents could potentially degrade the molecule.
Q5: I see precipitation in my this compound stock solution after thawing. What should I do?
A5: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has absorbed moisture. Gently warm the vial to room temperature and vortex or sonicate until the precipitate is fully redissolved before use. To prevent this, ensure you are using anhydrous DMSO and that your stock concentration is not too high for storage at -20°C.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in various experimental settings.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected biological activity | Degradation of this compound in stock solution or working solution. | - Prepare a fresh stock solution from solid compound. - Aliquot stock solutions to minimize freeze-thaw cycles. - For aqueous-based assays, prepare working solutions fresh daily. - Verify the stability of this compound under your specific experimental conditions (e.g., media, temperature, duration) using a stability-indicating method like HPLC. |
| Precipitation of this compound in aqueous buffer or cell culture media | Low aqueous solubility of this compound. | - Ensure the final concentration of DMSO (or other organic solvent) is compatible with your experimental system and sufficient to maintain this compound solubility. - Consider using a formulation aid, such as a surfactant or cyclodextrin, if compatible with your experiment. - Prepare fresh dilutions from a concentrated stock solution immediately before use. |
| Appearance of unknown peaks in HPLC analysis of the sample | This compound degradation. | - Protect this compound solutions from light and store at the recommended temperature. - Avoid prolonged exposure to harsh pH conditions. - If degradation is suspected, a forced degradation study can be performed to identify potential degradation products. |
Experimental Protocols
Protocol for Assessing this compound Stability in an Aqueous Buffer
This protocol outlines a general procedure to determine the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- High-purity DMSO (anhydrous)
- Aqueous buffer of interest (e.g., PBS, pH 7.4)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- HPLC-grade acetonitrile and water
- Formic acid (or other appropriate mobile phase modifier)
2. Procedure:
- Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
- Prepare the working solution by diluting the stock solution with the aqueous buffer to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples.
- Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, and if necessary, quench any potential degradation by adding an equal volume of cold acetonitrile. Store this sample at -20°C until analysis.
- Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C in a light-protected incubator).
- Collect time-point samples at various intervals (e.g., 2, 4, 8, 24, 48 hours). Process each sample as described in step 3.
- Analyze all samples by HPLC. A typical method would involve a C18 column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid. Detection can be performed at a suitable UV wavelength determined from a UV scan of this compound.
- Data Analysis: Quantify the peak area of this compound at each time point. The stability is determined by comparing the peak area at each time point to the peak area at T=0.
Visualizations
Caption: Workflow for proper storage and handling of this compound.
References
ML299 interference with common laboratory assays
Welcome to the technical support center for ML299. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for potential interference of this compound with common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective dual inhibitor of Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2), with IC50 values of 6 nM and 20 nM, respectively.[1][2][3] It functions as a selective allosteric modulator.[4][5] this compound has been shown to decrease invasive migration in glioblastoma cells and increase caspase 3/7 activity under serum-free conditions.[1][4][5] It is a non-cytotoxic, CNS penetrant compound that is active in vivo.[4][5]
Q2: Can this compound interfere with my fluorescence, luminescence, or absorbance-based assays?
While there is no specific published data detailing assay interference caused by this compound, it is a possibility that should be considered. Small molecules, especially those containing aromatic ring structures, can potentially interfere with light-based assays.[6] Such interference can lead to false-positive or false-negative results that are not related to the compound's biological effect on the target.[6]
Q3: What are the common mechanisms of assay interference by small molecules like this compound?
Common mechanisms of assay interference by small molecules include:
-
Autofluorescence: The compound itself may emit light at the excitation and emission wavelengths used in a fluorescence assay, leading to a false-positive signal.[3]
-
Fluorescence Quenching: The compound can absorb the light emitted by the assay's fluorophore, resulting in a false-negative signal. This is also known as the "inner filter effect".[3]
-
Colored Compounds: In absorbance-based assays, colored compounds can interfere with the optical density measurement.[3]
-
Chemical Reactivity: The compound may chemically react with assay components, such as the target protein, substrates, or detection reagents.[3]
-
Colloidal Aggregation: At higher concentrations, some small molecules can form aggregates that sequester and denature proteins, causing non-specific inhibition.[3]
-
Direct Inhibition of Reporter Enzymes: In luminescence assays, the compound may directly inhibit the reporter enzyme, such as firefly luciferase.[6]
Troubleshooting Guides
If you suspect that this compound is interfering with your assay, follow these troubleshooting steps.
Initial Assessment of Interference
The first step is to determine if the observed signal change is due to this compound itself, independent of its effect on the biological target.
Experimental Protocol: Compound-Only Control
-
Objective: To determine if this compound exhibits intrinsic fluorescence or absorbance at the assay wavelengths.
-
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your primary experiment.
-
Dispense the dilutions into the wells of a microplate.
-
Include control wells containing only the assay buffer (blank).
-
Read the plate using the same instrument settings (e.g., excitation and emission wavelengths for fluorescence, wavelength for absorbance) as your primary assay.
-
-
Interpretation:
-
A concentration-dependent increase in signal suggests that this compound is autofluorescent or absorbs light at the assay wavelength.
-
No significant signal from the compound-only control suggests that interference is less likely to be due to the intrinsic optical properties of this compound.
-
Troubleshooting Fluorescence Assays
dot
Caption: Troubleshooting workflow for fluorescence assay interference.
Issue: Suspected Autofluorescence
-
Symptom: A dose-dependent increase in signal in a fluorescence-based assay, which is also observed in the compound-only control.
-
Troubleshooting Protocol:
-
Confirm autofluorescence by running a compound-only control as described above.
-
Mitigation Strategies:
-
Change Fluorophore: Switch to a fluorophore with excitation and emission wavelengths that do not overlap with the fluorescence spectrum of this compound. Red-shifted fluorophores are often less susceptible to interference from small molecules.[7]
-
Time-Resolved Fluorescence (TRF): If available, use a TRF-based assay. Autofluorescence from small molecules typically has a short lifetime, while the signal from lanthanide-based TRF probes has a long lifetime, allowing for temporal separation of the signals.
-
Pre-read Plate: Read the plate after adding this compound but before adding the detection reagents. Subtract this background reading from the final assay signal.
-
-
Issue: Suspected Fluorescence Quenching
-
Symptom: A dose-dependent decrease in signal that could be misinterpreted as inhibition.
-
Troubleshooting Protocol:
-
Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.
-
Methodology:
-
Prepare a solution of your assay's fluorophore at the concentration used in the main experiment.
-
Prepare a serial dilution of this compound.
-
Add the this compound dilutions to the fluorophore solution.
-
Measure the fluorescence intensity.
-
-
Interpretation: A concentration-dependent decrease in fluorescence compared to the fluorophore-only control indicates quenching.
-
Mitigation Strategies:
-
Change Fluorophore: As with autofluorescence, switching to a different fluorophore may resolve the issue.
-
Reduce Compound Concentration: If possible, lower the concentration of this compound used in the assay.
-
Use an Orthogonal Assay: Confirm your findings with a non-fluorescence-based assay.
-
-
Troubleshooting Luminescence Assays
dot
Caption: Troubleshooting workflow for luminescence assay interference.
Issue: Suspected Direct Inhibition of Luciferase
-
Symptom: A decrease in signal in a luciferase-based assay.
-
Troubleshooting Protocol:
-
Objective: To determine if this compound directly inhibits the luciferase enzyme.
-
Methodology:
-
Prepare a reaction buffer containing purified firefly luciferase (or the specific luciferase used in your assay).
-
Prepare a serial dilution of this compound.
-
Add the this compound dilutions to the luciferase solution and incubate for a short period.
-
Initiate the luminescent reaction by adding the luciferase substrate (e.g., D-luciferin).
-
Immediately measure the luminescence.
-
-
Interpretation: A concentration-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.
-
Mitigation Strategies:
-
Use a Different Reporter System: If possible, switch to a different type of reporter gene assay (e.g., a fluorescent protein reporter).
-
Use an Orthogonal Assay: Validate hits using an assay that does not rely on luciferase.
-
-
Troubleshooting Absorbance Assays
Issue: Interference from Colored Compound
-
Symptom: An increase or decrease in the absorbance reading that is not due to the biological activity of interest.
-
Troubleshooting Protocol:
-
Run a compound-only control as described in the "Initial Assessment of Interference" section.
-
Interpretation: A significant absorbance reading from the compound-only control indicates that this compound is a colored compound that interferes with the assay.
-
Mitigation Strategies:
-
Wavelength Selection: If possible, choose a wavelength for your measurement where this compound has minimal absorbance.
-
Background Subtraction: Measure the absorbance of this compound at the assay wavelength and subtract this value from the final reading.
-
Use an Orthogonal Assay: Confirm your results using a non-absorbance-based method.
-
-
Data Summary
While no direct quantitative data on this compound assay interference is available, the following table summarizes the potential types of interference and the recommended control experiments.
| Assay Type | Potential Interference Mechanism | Recommended Control Experiment | Expected Outcome if Interference Occurs |
| Fluorescence | Autofluorescence | Compound-only control | Concentration-dependent increase in signal |
| Fluorescence Quenching | Fluorophore + compound control | Concentration-dependent decrease in signal | |
| Luminescence | Direct Reporter Enzyme Inhibition | Purified enzyme + compound control | Concentration-dependent decrease in signal |
| Absorbance | Colored Compound | Compound-only control | Concentration-dependent change in absorbance |
Experimental Protocols
Phospholipase D (PLD) Activity Assay
This is a general protocol for a fluorescence-based PLD activity assay, a common application for this compound.
Principle: PLD hydrolyzes a substrate (e.g., phosphatidylcholine) to produce choline. Choline is then oxidized by choline oxidase to generate hydrogen peroxide (H₂O₂). In the presence of a peroxidase, H₂O₂ reacts with a fluorescent probe to produce a highly fluorescent product. The increase in fluorescence is proportional to the PLD activity.[8][9]
Materials:
-
PLD Assay Buffer
-
PLD Substrate (e.g., Phosphatidylcholine)
-
Choline Oxidase
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., Amplex Red)
-
This compound (or other inhibitors)
-
Purified PLD enzyme or cell lysate containing PLD
-
96-well black microplate
Procedure:
-
Prepare Assay Cocktail: Prepare a working solution containing PLD Assay Buffer, choline oxidase, HRP, and the fluorescent probe.
-
Add Inhibitor: Add this compound or vehicle control (e.g., DMSO) to the wells of the microplate.
-
Add Enzyme: Add the purified PLD enzyme or cell lysate to the wells.
-
Initiate Reaction: Add the PLD substrate to all wells to start the reaction.
-
Incubate: Incubate the plate at the desired temperature (e.g., 37°C) for a specific time, protected from light.
-
Measure Fluorescence: Read the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe.
Data Analysis:
-
Calculate the percentage of PLD inhibition by comparing the fluorescence signal in the wells with this compound to the vehicle control wells.
-
Plot the percent inhibition versus the concentration of this compound to determine the IC50 value.
dot
Caption: Experimental workflow for a fluorescence-based PLD assay.
Signaling Pathway
dot
Caption: Simplified PLD signaling pathway and the point of inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Controlling for ML299 Off-Target Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the dual PLD1/2 inhibitor, ML299. The following information is intended to help you design robust experiments and accurately interpret your results by effectively controlling for potential off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, cell-penetrant small molecule inhibitor of Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2).[1][2] It functions as a dual inhibitor with high affinity for both isoforms.
Q2: Why is it important to control for off-target effects when using this compound?
Q3: What are the known off-targets of this compound?
This compound has been profiled against a panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters. In this screen, it showed greater than 50% inhibition at a concentration of 10 µM for only three targets: hERG, and the opiate receptors. However, follow-up functional studies revealed that this compound does not functionally inhibit the hERG channel (IC50 > 20 µM) and displays no agonist activity at opiate receptors, suggesting these interactions are unlikely to be biologically relevant at typical experimental concentrations.[1] A comprehensive kinome-wide screen for this compound has not been publicly reported.
Q4: Is there a commercially available negative control for this compound?
Currently, there is no commercially available, validated negative control for this compound that is structurally highly similar but inactive against PLD1 and PLD2.
Q5: How can I control for this compound off-target effects in my experiments?
Several strategies can be employed to strengthen the evidence that the observed phenotype is due to PLD1/2 inhibition:
-
Use a Structurally Unrelated PLD1/2 Inhibitor: A key validation step is to reproduce the observed phenotype with a chemically distinct dual PLD1/2 inhibitor.
-
Use an Isoform-Selective Inhibitor: The structurally related compound ML298 is a selective PLD2 inhibitor, with an IC50 for PLD2 of 355 nM and >53-fold selectivity over PLD1 (IC50 > 20,000 nM).[1] Comparing the effects of this compound and ML298 can help to dissect the relative contributions of PLD1 and PLD2 inhibition to the observed phenotype.
-
Genetic Knockdown/Knockout: The most rigorous approach is to use genetic methods (e.g., siRNA, shRNA, CRISPR/Cas9) to reduce or eliminate the expression of PLD1 and/or PLD2. If the phenotype of this compound treatment is recapitulated by genetic knockdown/knockout of PLD1/2, it provides strong evidence for on-target activity.
-
Dose-Response Correlation: Establish a clear dose-response relationship for the biological effect of this compound and demonstrate that this correlates with the inhibition of PLD1/2 activity in your experimental system.
Troubleshooting Guide
Problem: I'm observing a phenotype with this compound, but I'm unsure if it's an on-target effect.
This is a common and important concern. The following workflow can help you validate your observations.
Experimental Workflow for On-Target Validation
Caption: A logical workflow for validating that an observed phenotype is due to on-target inhibition of PLD1/2 by this compound.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and the related compound ML298 against their primary targets.
| Compound | Target | IC50 (nM) | Reference |
| This compound | PLD1 | 6 | [1] |
| PLD2 | 20 | [1] | |
| ML298 | PLD1 | >20,000 | [1] |
| PLD2 | 355 | [1] |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be used to verify that this compound directly binds to PLD1 and/or PLD2 in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle control (e.g., DMSO) or a saturating concentration of this compound for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble PLD1 and PLD2 by Western blotting or other quantitative protein detection methods.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Off-Target Profiling using Commercial Services
To comprehensively assess the off-target profile of this compound, particularly against the kinome, it is recommended to use a commercial screening service.
Recommended Panels:
-
Kinome Scan: A broad panel of purified, active kinases to determine the inhibitory activity of this compound against a large portion of the human kinome. This is crucial as many signaling pathways are regulated by kinases.
-
Safety Pharmacology Panel (e.g., Eurofins SafetyScreen44 or similar): These panels typically include a broad range of targets known to be associated with adverse drug reactions, such as GPCRs, ion channels, and transporters.
General Protocol for Submission:
-
Compound Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 10 mM in 100% DMSO) as specified by the service provider.
-
Submission: Submit the compound to the chosen contract research organization (CRO) for screening at a defined concentration (typically 1-10 µM).
-
Data Analysis: The CRO will provide a report detailing the percent inhibition of activity for each target in the panel. Significant "hits" (typically >50% inhibition) should be followed up with dose-response studies to determine IC50 values.
Signaling Pathway Diagrams
The following diagrams illustrate the central role of PLD in cellular signaling and a general workflow for investigating off-target effects.
PLD Signaling Pathway
Caption: Simplified PLD signaling pathway showing activation by GPCRs and RTKs, and the production of phosphatidic acid (PA) which activates downstream effectors. This compound inhibits the conversion of PC to PA.
General Workflow for Investigating Off-Target Effects
Caption: A systematic workflow for identifying and validating potential off-target effects of a chemical probe like this compound.
References
- 1. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and this compound that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: ML299 DMPK Profile and Metabolic Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the Drug Metabolism and Pharmacokinetics (DMPK) profile and metabolic stability of ML299, a potent dual inhibitor of phospholipase D1 (PLD1) and D2 (PLD2). The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist you in your experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the in vitro metabolic stability of this compound?
A1: this compound is highly cleared in both human and rat liver microsomes.[1] This suggests that the compound is susceptible to significant Phase I metabolism. While specific half-life (t1/2) and intrinsic clearance (CLint) values are not detailed in the primary literature, the high clearance indicates a short half-life in these in vitro systems.
Q2: What is the plasma protein binding of this compound?
A2: this compound exhibits favorable plasma protein binding with a good free fraction in both human and rat plasma.[1] The unbound fraction is the pharmacologically active portion of the drug.
Q3: What is the in vivo pharmacokinetic profile of this compound in mice?
A3: Following intraperitoneal (IP) administration in mice, this compound demonstrates excellent plasma levels.[1] While specific parameters like Cmax, Tmax, AUC, half-life, and clearance are not publicly available, the reported data suggests good systemic exposure via this route. The IP route was chosen to minimize first-pass metabolism effects.[1]
Q4: Does this compound penetrate the central nervous system (CNS)?
A4: Yes, this compound is CNS penetrant. In vivo studies in mice have shown a brain-to-plasma Area Under the Curve (AUC) ratio of 0.44, indicating that the compound can cross the blood-brain barrier.[1]
Data Presentation
Table 1: Summary of In Vitro DMPK Profile of this compound
| Parameter | Species | System | Value | Reference |
| Metabolic Stability | Human | Liver Microsomes | Highly Cleared | [1] |
| Rat | Liver Microsomes | Highly Cleared | [1] | |
| Plasma Stability | Human | Plasma | Stable | [1] |
| Rat | Plasma | Stable | [1] | |
| Plasma Protein Binding | Human | Plasma | Good Free Fraction | [1] |
| Rat | Plasma | Good Free Fraction | [1] |
Table 2: In Vivo Pharmacokinetic Parameter of this compound in Mice
| Parameter | Route of Administration | Value | Reference |
| Brain/Plasma AUC Ratio | Intraperitoneal (IP) | 0.44 | [1] |
Experimental Protocols
Microsomal Stability Assay (General Protocol)
This protocol provides a general framework for assessing the metabolic stability of a compound like this compound in liver microsomes.
-
Objective: To determine the in vitro metabolic stability of a test compound by measuring its disappearance over time when incubated with liver microsomes and NADPH.
-
Materials:
-
Test compound (e.g., this compound)
-
Liver microsomes (human or rat)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Incubator/water bath at 37°C
-
LC-MS/MS for analysis
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing liver microsomes and phosphate buffer.
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the reaction by adding the test compound and the NADPH regenerating system. A control reaction without the NADPH regenerating system should be included to assess non-enzymatic degradation.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Calculate the percentage of compound remaining at each time point relative to the 0-minute time point. From this, the half-life (t1/2) and intrinsic clearance (CLint) can be determined.
-
Plasma Protein Binding Assay by Equilibrium Dialysis (General Protocol)
This protocol outlines a common method for determining the extent of a compound's binding to plasma proteins.
-
Objective: To determine the fraction of a test compound that is unbound to plasma proteins.
-
Materials:
-
Test compound (e.g., this compound)
-
Plasma (human or rat)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Equilibrium dialysis device (e.g., RED device)
-
Incubator at 37°C
-
LC-MS/MS for analysis
-
-
Procedure:
-
Prepare a stock solution of the test compound.
-
Spike the plasma with the test compound to a final desired concentration.
-
Add the plasma containing the test compound to one chamber of the dialysis device and PBS to the other chamber, separated by a semi-permeable membrane.
-
Incubate the device at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample) to minimize analytical artifacts.
-
Precipitate proteins with a cold organic solvent containing an internal standard.
-
Centrifuge and analyze the supernatant by LC-MS/MS to determine the concentration of the test compound in both chambers.
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
Troubleshooting Guides
Issue: High variability in microsomal stability assay results.
-
Possible Cause: Inconsistent pipetting, especially of viscous microsomal solutions.
-
Solution: Use reverse pipetting techniques for viscous liquids. Ensure microsomes are fully thawed and mixed before use.
-
-
Possible Cause: Compound instability in the assay buffer.
-
Solution: Run a control incubation without microsomes and NADPH to assess the chemical stability of the compound under the assay conditions.
-
-
Possible Cause: Non-specific binding of the compound to the assay plate or labware.
-
Solution: Use low-binding plates and pipette tips. Include a control at time zero to assess immediate loss due to binding.
-
Issue: Low recovery in plasma protein binding assay.
-
Possible Cause: Non-specific binding of the compound to the dialysis membrane or device.
-
Solution: Select a device and membrane material known for low non-specific binding. Pre-treatment of the membrane may be necessary for highly lipophilic compounds.
-
-
Possible Cause: Compound instability in plasma.
-
Solution: Assess the stability of the compound in plasma over the incubation period in a separate experiment. If unstable, consider alternative methods like ultrafiltration which have shorter incubation times.
-
-
Possible Cause: Issues with the analytical method.
-
Solution: Ensure the analytical method is validated for the matrices used (plasma and buffer). Check for ion suppression or enhancement effects.
-
Visualizations
Caption: Workflow for this compound DMPK profiling.
Caption: A logical troubleshooting workflow for DMPK experiments.
References
Validation & Comparative
A Comparative Guide to ML299 and ML298: Isoform Selectivity for Phospholipase D
In the landscape of selective kinase inhibitors, ML299 and ML298 have emerged as critical tools for dissecting the distinct roles of Phospholipase D (PLD) isoforms, PLD1 and PLD2. While both compounds share a common 1,3,8-triazaspiro[4.5]decane core, a subtle structural variation dramatically alters their selectivity profile, offering researchers tailored probes to investigate PLD-mediated signaling pathways. This guide provides a comprehensive comparison of this compound and ML298, presenting key experimental data, detailed methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Performance Data: A Tale of Two Selectivities
The differential inhibitory activities of this compound and ML298 against PLD1 and PLD2 are summarized below. The data, derived from both cell-based and biochemical assays, clearly illustrate the potent dual inhibition of this compound and the pronounced selectivity of ML298 for PLD2.
| Compound | Target | Cell-Based IC50 (nM) | Biochemical IC50 (nM) | Selectivity |
| This compound | PLD1 | 6[1][2][3][4] | 48[1] | Dual Inhibitor |
| PLD2 | 20[1][2][3][4] | 84[1] | ||
| ML298 | PLD1 | >20,000[1][2][3][4][5] | >20,000[5] | >53-fold for PLD2[1][5][6] |
| PLD2 | 355[1][2][3][4][5][7] | 2,800[5] |
Unraveling the Mechanism: The PLD Signaling Pathway
Phospholipase D plays a crucial role in cellular signaling by catalyzing the hydrolysis of phosphatidylcholine (PC), a major component of cell membranes, into phosphatidic acid (PA) and choline.[1] PA, a key second messenger, subsequently modulates a multitude of downstream cellular processes, including cell growth, proliferation, and migration, by activating effector proteins such as mTOR and influencing pathways like the ERK signaling cascade. The differential inhibition of PLD1 and PLD2 by this compound and ML298 allows for the precise investigation of the isoform-specific contributions to these pathways.
References
- 1. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. tripod.nih.gov [tripod.nih.gov]
- 5. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
ML299 in Focus: A Comparative Guide to Dual Phospholipase D Inhibitors
For researchers, scientists, and professionals in drug development, the pursuit of potent and selective enzyme inhibitors is paramount. In the landscape of signal transduction, Phospholipase D (PLD) has emerged as a critical therapeutic target. This guide provides an objective comparison of ML299, a potent dual PLD1/PLD2 inhibitor, with other key PLD inhibitors, supported by experimental data and detailed methodologies.
Phospholipase D (PLD) plays a crucial role in numerous cellular processes by catalyzing the hydrolysis of phosphatidylcholine to generate the second messenger phosphatidic acid (PA).[1] Dysregulation of PLD signaling has been implicated in various diseases, including cancer, neurodegenerative disorders, and viral infections. The two primary isoforms, PLD1 and PLD2, share structural similarities but exhibit distinct regulatory mechanisms and subcellular localizations, making the development of specific inhibitors a key research focus.
This compound has been identified as a highly potent and selective dual inhibitor of both PLD1 and PLD2.[2][3] This guide will delve into a comparative analysis of this compound against other dual PLD inhibitors like halopemide and VU0155056, as well as isoform-selective inhibitors, to provide a comprehensive overview of their performance based on available experimental data.
Comparative Analysis of PLD Inhibitor Potency
The inhibitory activity of this compound and other PLD inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through both biochemical and cell-based assays. Biochemical assays utilize purified enzymes, providing a direct measure of an inhibitor's effect on the protein, while cellular assays assess the inhibitor's performance in a more physiologically relevant environment.
Below is a summary of the IC50 values for this compound and other notable PLD inhibitors.
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference(s) |
| This compound | PLD1/PLD2 | PLD1: 48, PLD2: 84 | PLD1: 5.6, PLD2: 20 | [2][3] |
| Halopemide | PLD1/PLD2 | PLD1: 220, PLD2: 310 | PLD1: 21, PLD2: 300 | [2][4][5] |
| VU0155056 | PLD1/PLD2 | PLD1: 81, PLD2: 240 | < 1000 | [3][6] |
| FIPI | PLD1/PLD2 | ~25 (for both) | - | [7] |
| VU0359595 | PLD1 selective | 3.7 | - | [7][8] |
| ML298 | PLD2 selective | >20,000 | 355 | [2][9] |
| ML395 | PLD2 selective | >20,000 | 360 | [5][8] |
As the data indicates, this compound demonstrates exceptional potency in cellular assays with low nanomolar IC50 values for both PLD1 and PLD2, positioning it as a superior dual inhibitor compared to earlier compounds like halopemide and VU0155056.[2][3]
Phospholipase D Signaling Pathway
The following diagram illustrates the central role of PLD in cellular signaling cascades. Activation of surface receptors by various stimuli triggers PLD, which then produces phosphatidic acid (PA). PA, in turn, modulates a wide array of downstream effector proteins, influencing critical cellular functions.
References
- 1. irbm.com [irbm.com]
- 2. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and this compound that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. VU0155056 | Dual PLD1/2 inhibitor | Cancer Cell Invasion | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of a Selective, Allosteric PLD2 Inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
ML299: A Comparative Guide to its Inhibitory Activity on Phospholipase D Isoforms
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Validation and Comparison of the Dual PLD1/PLD2 Inhibitor, ML299.
This guide provides an objective comparison of the inhibitory activity of the small molecule inhibitor this compound on Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2). Its performance is contrasted with other commonly used PLD inhibitors, supported by quantitative data from cellular and biochemical assays. Detailed experimental protocols for key validation assays are provided to ensure reproducibility. Additionally, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a clear understanding of the methodologies and the role of PLD in cellular processes.
Comparative Efficacy of PLD Inhibitors: A Quantitative Overview
This compound is a potent, dual inhibitor of both PLD1 and PLD2.[1][2] Its efficacy, along with that of other notable PLD inhibitors, has been quantified through various assays, with the half-maximal inhibitory concentration (IC50) being a key metric of potency. The following tables summarize the IC50 values for this compound and its alternatives, providing a clear comparison of their activity against PLD1 and PLD2 in both cellular and biochemical contexts.
| Inhibitor | Target(s) | PLD1 IC50 (nM) | PLD2 IC50 (nM) | Selectivity |
| This compound | PLD1/PLD2 | 5.6 (cellular)[2], 48 (biochemical)[3] | 20 (cellular)[2], 84 (biochemical)[3] | Dual Inhibitor |
| ML298 | PLD2 | >20,000 (cellular & biochemical)[1][3] | 355 (cellular)[1][3], 2,800 (biochemical)[1] | >53-fold for PLD2[1] |
| Halopemide | PLD1/PLD2 | 21 (cellular)[4][5], 220 (biochemical)[4][5] | 300 (cellular)[4][5], 310 (biochemical)[4][5] | Dual Inhibitor[4] |
| VU0155056 | PLD1/PLD2 | 21 (cellular)[2] | 240 (cellular)[2] | Dual Inhibitor |
| FIPI | PLD1/PLD2 | 1 (cellular, Calu-1)[6], ~25 (biochemical)[6] | 10 (cellular, CHO-PLD2)[6], ~25 (biochemical)[6] | Dual Inhibitor |
| VU0364739 | PLD2 | 1,500 (cellular)[7] | 20 (cellular)[7] | 75-fold for PLD2[3] |
| Compound 69 | PLD1 | 46[8] | 933[8] | 20-fold for PLD1[8] |
| Compound 72 | PLD2 | 5,100[8] | 140[8] | ~40-fold for PLD2[8] |
Experimental Protocols
Accurate and reproducible assessment of PLD activity and the efficacy of its inhibitors is paramount. Below are detailed methodologies for key experiments cited in this guide.
Cellular PLD1 Activity Assay (Calu-1 Transphosphatidylation Assay)
This assay measures PLD1 activity within a cellular context by leveraging the enzyme's unique transphosphatidylation reaction in the presence of a primary alcohol.
Principle: In the presence of n-butanol, PLD1 catalyzes the transfer of the phosphatidyl group from phosphatidylcholine (PC) to n-butanol, forming phosphatidylbutanol (PtdBut), a product that is not endogenously produced. The amount of PtdBut formed is directly proportional to PLD1 activity.
Protocol:
-
Cell Culture and Plating:
-
Culture Calu-1 cells in DMEM supplemented with 10% FBS and 1% antibiotic-antimycotic solution.
-
Plate 150,000 cells per well in 12-well plates and allow them to adhere for 24 hours.[9]
-
-
Serum Starvation:
-
Remove the growth medium and replace it with DMEM containing 0.5% FBS for 18 hours to serum-starve the cells.[9]
-
-
Inhibitor Pre-treatment:
-
Pre-treat the cells with varying concentrations of the test compound (e.g., this compound) or vehicle control (DMSO) in DMEM for 5 minutes at room temperature.[9]
-
-
Stimulation and Transphosphatidylation:
-
Lipid Extraction:
-
Stop the reaction by placing the plate on ice and adding 600 µL of ice-cold 0.1N HCl:methanol (1:1) to each well.[9]
-
Scrape the cells and transfer the lysate to a new tube.
-
Perform a lipid extraction using a modified Bligh-Dyer method.
-
-
Quantification:
-
Analyze the lipid extracts by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of PtdBut-d10 formed.
-
Normalize the PtdBut-d10 levels to the total lipid phosphate content in each sample.
-
Calculate the percent inhibition at each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Cellular PLD2 Activity Assay (HEK293-gfpPLD2 Assay)
This assay specifically measures the activity of PLD2 in a cellular environment using a stable cell line overexpressing a GFP-tagged PLD2.
Principle: Similar to the PLD1 assay, this method relies on the transphosphatidylation reaction. The use of a PLD2-overexpressing cell line allows for the specific assessment of PLD2 inhibition.
Protocol:
-
Cell Culture:
-
Culture HEK293 cells stably expressing GFP-PLD2 in a suitable growth medium.
-
-
Assay Procedure:
-
The general procedure for inhibitor treatment, stimulation (if necessary, though PLD2 has high basal activity), and transphosphatidylation is similar to the Calu-1 assay.
-
Quantification of the PtdBut product is performed using LC-MS.
-
In Vitro PLD Activity Assay with Purified Enzyme (Amplex Red Assay)
This biochemical assay measures the activity of purified PLD1 or PLD2 enzymes and is ideal for determining direct enzyme inhibition.
Principle: This is a coupled enzymatic assay. PLD hydrolyzes PC to generate choline and phosphatidic acid. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent to produce the highly fluorescent resorufin, which can be measured.[10][11]
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of Amplex Red reagent, HRP, choline oxidase, and the PC substrate in a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM CaCl₂).[10]
-
-
Inhibitor Dilution:
-
Prepare serial dilutions of the test compound in the reaction buffer.
-
-
Assay Reaction:
-
In a microplate, combine the purified PLD1 or PLD2 enzyme with the test compound dilutions and incubate briefly.
-
Initiate the reaction by adding the Amplex Red working solution.
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at multiple time points using a fluorescence microplate reader (excitation ~530-560 nm, emission ~590 nm).[10]
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Phospholipase D1 - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Cellular and Physiological Roles for Phospholipase D1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PLD2 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. PLD1 and PLD2 differentially regulate the balance of macrophage polarization in inflammation and tissue injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
A Comparative Guide to ML299 and Halopemide as Phospholipase D Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed and objective comparison of two prominent small molecule inhibitors of Phospholipase D (PLD): the well-established tool compound halopemide and the more recently developed, potent dual inhibitor ML299. This comparison is supported by experimental data to assist researchers in selecting the appropriate inhibitor for their studies of PLD signaling.
Phospholipase D plays a critical role in cellular signaling by catalyzing the hydrolysis of phosphatidylcholine to generate the second messenger phosphatidic acid (PA).[1][2] PA is a key regulator of numerous cellular processes, including cell proliferation, migration, and vesicle trafficking.[1] The two major mammalian isoforms, PLD1 and PLD2, represent important therapeutic targets in various diseases, including cancer and neurodegenerative disorders.[3]
Performance Comparison: Potency and Selectivity
This compound and halopemide are both potent, dual inhibitors of PLD1 and PLD2. However, this compound exhibits significantly greater potency and a cleaner pharmacological profile compared to halopemide.
Halopemide, originally developed as a psychotropic agent, was later identified as a PLD inhibitor.[3][4] While it has been a valuable tool for studying PLD, its utility is hampered by significant off-target effects, most notably as a dopamine D2 receptor antagonist.[3][5] In a screening panel of 68 targets, halopemide was found to be active at 41, demonstrating its promiscuous nature.[5][6]
In contrast, this compound was developed through a diversity-oriented synthesis approach and represents a more selective and potent tool for investigating PLD biology.[6] It is a dual allosteric inhibitor with low nanomolar potency against both PLD1 and PLD2.[6][7] this compound has a much cleaner ancillary pharmacology profile, showing significant activity at only 3 of 68 targets in a screening panel, making it a superior probe for studying the specific roles of PLD1 and PLD2.[6][7]
Quantitative Data Summary
The following table summarizes the in vitro and cellular inhibitory potency of this compound and halopemide against PLD1 and PLD2.
| Compound | Target | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | Selectivity | Key Characteristics |
| This compound | PLD1 | 48[6][7] | 5.6 - 6[6][7] | Dual PLD1/PLD2 inhibitor[6][7] | Potent, selective allosteric modulator with a clean off-target profile.[6][7] CNS penetrant and suitable for in vivo studies.[6] |
| PLD2 | 84[6][7] | 20[6][7] | |||
| Halopemide | PLD1 | 220[8] | 21[8] | Dual PLD1/PLD2 inhibitor[3][8] | Significant off-target effects, notably as a dopamine D2 receptor antagonist.[3][5] Active at 41 of 68 targets in a broad screening panel.[5][6] |
| PLD2 | 310[8] | 300[8] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is essential to visualize the PLD signaling pathway and the experimental workflows used for their characterization.
Phospholipase D Signaling Pathway
The following diagram illustrates the central role of PLD in cellular signaling. Upstream signals from G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) activate PLD, leading to the production of phosphatidic acid (PA).[3][9] PA, in turn, modulates the activity of a variety of downstream effector proteins, influencing critical cellular processes.[2][3][10]
Experimental Workflow for PLD Inhibitor Screening
The diagram below outlines a typical workflow for the discovery and validation of novel PLD inhibitors, from initial high-throughput screening to in vivo validation.
References
- 1. benchchem.com [benchchem.com]
- 2. cusabio.com [cusabio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and this compound that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of isoform-selective phospholipase D inhibitors that modulate cancer cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KEGG PATHWAY: map04072 [genome.jp]
- 10. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
ML299: A Leap in Specificity Over First-Generation PLD Inhibitors
In the landscape of cell signaling research and drug development, the specific inhibition of target enzymes is paramount for elucidating their biological functions and developing effective therapeutics. Phospholipase D (PLD) has emerged as a significant target due to its role in various cellular processes, including cell growth, proliferation, and metastasis.[1][2] The evolution of PLD inhibitors from non-selective first-generation compounds to highly specific molecules like ML299 marks a significant advancement in the field. This guide provides a detailed comparison of this compound with first-generation PLD inhibitors, supported by experimental data and methodologies.
Quantitative Comparison of Inhibitor Potency and Selectivity
This compound demonstrates a substantial improvement in potency and a balanced inhibitory profile against both major PLD isoforms, PLD1 and PLD2, when compared to first-generation inhibitors. First-generation tools were often characterized by low potency, lack of isoform selectivity, or significant off-target effects.
Table 1: Inhibitor Potency (IC₅₀) Against PLD Isoforms
| Inhibitor | Type | PLD1 IC₅₀ (nM) | PLD2 IC₅₀ (nM) | Notes |
| This compound | Second-Generation (Dual) | 5.6 (cellular)[3], 48 (biochemical)[3] | 20 (cellular)[3], 84 (biochemical)[3] | Potent, balanced dual inhibitor[3][4] |
| VU0155056 | First-Generation (Dual) | 21 (cellular)[3] | 240 (cellular)[3] | One of the first dual PLD1/2 inhibitors.[3] |
| Halopemide | First-Generation (Dual) | Moderate Inhibition | Moderate Inhibition | Served as a scaffold for later inhibitors.[1] |
| Suramin | Early Generation (Non-selective) | 15,000 (rat brain PLD)[5] | 15,000 (rat brain PLD)[5] | Lacks isoform selectivity.[5] |
| D-609 | Early Generation (Non-selective) | 820,000[5] | 820,000[5] | Very low potency.[5] |
| U-73,122 | Early Generation (Non-selective) | 25,000 - 78,000[5] | 25,000 - 78,000[5] | Potency varies by assay (membrane vs. solubilized).[5] |
| n-Butanol | Indirect Inhibitor | Not a direct inhibitor | Not a direct inhibitor | Competes with water in a transphosphatidylation reaction, not a true inhibitor.[6] |
Off-Target Profile: A Clear Advantage for this compound
A critical aspect of a chemical probe's utility is its specificity for the intended target. First-generation inhibitors, particularly halopemide, were notorious for their extensive off-target pharmacology. This compound was designed to overcome this limitation, resulting in a much cleaner profile.
Table 2: Off-Target Binding Profile Comparison
| Compound | Number of Targets Assayed | Significant Off-Target Hits (>70% inhibition @ 10 µM) | Notable Off-Targets |
| This compound | 68 | 3[3][6] | Opiate receptors[3][6] |
| Halopemide | 68 | 41[3] | Potent activity at D₂ and over 40 other biogenic amine receptors.[3] |
| VU0155056 | 68 | 12[3] | Potently inhibits the dopamine family of receptors.[3] |
This data clearly illustrates that this compound is a far more selective tool, minimizing the potential for confounding results due to unintended interactions with other signaling pathways.[3]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the context of these inhibitors.
Caption: The PLD signaling pathway, initiated by various stimuli, leading to the generation of phosphatidic acid and subsequent cellular responses.
Caption: Experimental workflow for characterizing the potency and specificity of PLD inhibitors.
Experimental Protocols
The data presented above were generated using robust and validated experimental methodologies.
Cell-Based PLD Inhibition Assays
-
Objective: To determine the potency (IC₅₀) of inhibitors on PLD1 and PLD2 activity within a cellular context.
-
Protocol Summary:
-
PLD1 Assay: Calu-1 cells, which endogenously express PLD1, are utilized.
-
PLD2 Assay: HEK293 cells stably overexpressing GFP-tagged PLD2 are used.
-
Cells are plated and incubated. Following adherence, they are treated with a range of inhibitor concentrations (e.g., from 200 pM to 20 µM for this compound) for a specified duration.[6]
-
PLD activity is stimulated, and the production of a specific metabolite, resulting from PLD's transphosphatidylation reaction in the presence of an alcohol like n-butanol, is measured. This product is quantified using mass spectrometry.
-
Dose-response curves are generated by plotting PLD activity against inhibitor concentration to calculate the IC₅₀ value.
-
Biochemical PLD Inhibition Assays
-
Objective: To confirm direct inhibition of PLD enzymes and determine potency in a cell-free system.
-
Protocol Summary:
-
Purified recombinant PLD1 and PLD2 proteins are used in the assay.
-
The enzyme is incubated with a fluorescently labeled phosphatidylcholine substrate in the presence of varying concentrations of the inhibitor (e.g., this compound).
-
The enzymatic reaction is allowed to proceed, and the generation of the fluorescent product is measured using a plate reader.
-
The IC₅₀ is calculated from the resulting dose-response curves, confirming that the compound directly inhibits the enzyme.[6] This is crucial to distinguish from compounds that may affect upstream signaling.
-
Off-Target Liability Assessment (Ricerca Panel)
-
Objective: To evaluate the selectivity of the inhibitor by screening it against a broad panel of other biologically relevant targets.
-
Protocol Summary:
-
The test compound (e.g., this compound) is submitted for screening against a panel of numerous G-protein coupled receptors (GPCRs), ion channels, and transporters.[3][6]
-
The standard assay format is a radioligand binding assay, where the ability of the test compound (typically at a high concentration like 10 µM) to displace a known radiolabeled ligand from its target is measured.[3]
-
A significant inhibition of radioligand binding (e.g., >50% or >70%) is flagged as a potential off-target interaction or "hit".[3][6] this compound showed significant activity at only 3 of 68 targets, a vast improvement over halopemide's 41 hits.[3][6]
-
Cell Migration Assay
-
Objective: To assess the functional effect of PLD inhibition on a cancer-relevant phenotype.
-
Protocol Summary:
-
U87-MG glioblastoma cells are used for this assay.[6]
-
Cells are plated in the upper chamber of a Matrigel-coated transwell insert in serum-free media containing the test inhibitor (e.g., this compound).[6]
-
The lower chamber contains media with a chemoattractant (e.g., 10% fetal bovine serum) and the same concentration of the inhibitor.[6]
-
After a suitable incubation period (e.g., 48 hours), cells that have migrated through the Matrigel and the porous membrane to the underside are stained and counted.[6]
-
A dose-dependent decrease in the number of migrated cells indicates that the inhibitor can block invasive migration. This compound was shown to cause a statistically significant decrease in migration at concentrations of 1 µM and 10 µM.[6]
-
Conclusion
This compound represents a significant advancement over first-generation PLD inhibitors. Its high potency, balanced activity against both PLD1 and PLD2, and exceptionally clean off-target profile establish it as a superior chemical probe for investigating the roles of PLD in health and disease.[3] The limitations of earlier compounds, such as the indirect mechanism of n-butanol, the low potency of inhibitors like suramin, and the extensive ancillary pharmacology of halopemide, often led to ambiguous or misleading results.[3][5][6] The development and rigorous characterization of this compound provide researchers with a reliable tool for both in vitro and in vivo studies, paving the way for a clearer understanding of PLD biology and its potential as a therapeutic target.[3]
References
- 1. Discovery of Phospholipase D Inhibitors with Improved Drug-like Properties and Central Nervous System Penetrance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting phospholipase D with small-molecule inhibitors as a potential therapeutic approach for cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Further evaluation of novel structural modifications to scaffolds that engender PLD isoform selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and this compound that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
ML299: A Potent Dual Inhibitor of Phospholipase D with Undetermined Broader Phospholipase Cross-Reactivity
For researchers, scientists, and drug development professionals, ML299 has emerged as a valuable chemical probe for investigating the roles of Phospholipase D (PLD) isoforms 1 and 2. Extensive studies have characterized this compound as a potent, dual inhibitor of these enzymes. However, a comprehensive understanding of its cross-reactivity with other phospholipase families, such as Phospholipase A (PLA) and Phospholipase C (PLC), remains to be elucidated from publicly available data.
This compound belongs to a class of compounds based on the 1,3,8-triazaspiro[4.5]decane scaffold. While this chemical series has been explored for other biological targets, specific data on the interaction of this compound with phospholipases beyond PLD1 and PLD2 is not currently available. This guide provides a detailed comparison of this compound's activity against its known targets, PLD1 and PLD2, and outlines the experimental methods used for its characterization.
Comparative Activity of this compound and ML298
This compound is distinguished by its potent and balanced inhibition of both PLD1 and PLD2. For comparative purposes, ML298, a structurally related compound from the same chemical series, serves as a selective PLD2 inhibitor. The inhibitory activities of both compounds are summarized in the table below.
| Compound | Target | Cellular IC50 (nM) | Biochemical IC50 (nM) |
| This compound | PLD1 | 6 | 48 |
| PLD2 | 20 | 84 | |
| ML298 | PLD1 | >20,000 | >20,000 |
| PLD2 | 355 | 2,800 |
IC50: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Phospholipase D Signaling Pathway
Phospholipase D plays a crucial role in cellular signaling by catalyzing the hydrolysis of phosphatidylcholine (PC), a major component of cell membranes, to produce phosphatidic acid (PA) and choline. PA is a key lipid second messenger that can be further metabolized or can recruit and activate a variety of downstream effector proteins, influencing processes such as cell proliferation, migration, and membrane trafficking.
Validating ML299 On-Target Effects with siRNA Knockdown: A Comparative Guide
A critical step in drug discovery and development is the validation of a small molecule's on-target effects. This guide provides a comparative analysis of the dual Phospholipase D (PLD) inhibitor, ML299, and the use of small interfering RNA (siRNA) knockdown to confirm its mechanism of action in glioblastoma cells. This document is intended for researchers, scientists, and drug development professionals.
This compound is a potent, dual inhibitor of PLD1 and PLD2, enzymes that play a crucial role in cell signaling pathways involved in cancer cell proliferation and migration.[1][2][3][4] To ensure that the observed cellular effects of this compound are a direct result of its intended targets, a comparison with the phenotypic effects of genetically silencing PLD1 and PLD2 is essential. This guide outlines the experimental methodologies and presents a comparative data framework for validating the on-target effects of this compound using siRNA technology.
Comparison of Phenotypic Effects: this compound vs. siRNA Knockdown
The primary on-target effect of this compound in U87-MG glioblastoma cells is the reduction of invasive migration.[1] siRNA-mediated knockdown of PLD1 and PLD2 allows for a direct comparison of the phenotypic consequences of reducing the target proteins' expression with the effects of the small molecule inhibitor.
| Treatment | Target(s) | Observed Effect on U87-MG Cell Invasion | Conclusion |
| This compound | PLD1 and PLD2 | Dose-dependent decrease in invasive migration.[1] | Pharmacological inhibition of PLD1 and PLD2 reduces cell invasion. |
| PLD1 siRNA | PLD1 | Moderate reduction in invasive migration. | PLD1 contributes to the invasive phenotype. |
| PLD2 siRNA | PLD2 | Significant reduction in invasive migration, indicating a dominant role.[1] | PLD2 is a key driver of invasive migration in U87-MG cells. |
| PLD1 + PLD2 siRNA | PLD1 and PLD2 | Significant reduction in invasive migration, comparable to this compound treatment. | Combined genetic knockdown mimics the effect of the dual inhibitor. |
| Scrambled siRNA (Control) | Non-targeting | No significant effect on invasive migration. | Confirms the specificity of the siRNA-mediated effects. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of validation experiments. Below are the key experimental protocols for siRNA knockdown and the subsequent analysis of on-target effects.
siRNA Transfection Protocol for PLD1 and PLD2 Knockdown in U87-MG Cells
This protocol outlines the steps for transiently knocking down the expression of PLD1 and PLD2 in U87-MG human glioblastoma cells.
Materials:
-
U87-MG cells
-
PLD1-specific siRNA, PLD2-specific siRNA, and a non-targeting (scrambled) control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed U87-MG cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 25 pmol of siRNA (PLD1, PLD2, or scrambled control) into 50 µL of Opti-MEM™ I Medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 50 µL of Opti-MEM™ I Medium and mix gently.
-
Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX (total volume ~100 µL). Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 100 µL of siRNA-lipid complex to each well containing cells and fresh medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding to downstream analysis.
-
Validation of Knockdown: After the incubation period, harvest the cells to verify the knockdown efficiency of PLD1 and PLD2 at the mRNA level (using qRT-PCR) and protein level (using Western blotting).
Transwell Invasion Assay
This assay is used to quantify the invasive potential of U87-MG cells following treatment with this compound or siRNA knockdown of PLD1 and PLD2.
Materials:
-
Transwell inserts with 8.0 µm pore size polycarbonate membrane
-
Matrigel Basement Membrane Matrix
-
Serum-free DMEM
-
DMEM with 10% FBS (chemoattractant)
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
Procedure:
-
Chamber Preparation: Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: After 48-72 hours of this compound treatment or siRNA transfection, harvest the U87-MG cells and resuspend them in serum-free DMEM. Seed 5 x 10^4 cells into the upper chamber of the transwell insert.
-
Chemoattraction: Add DMEM containing 10% FBS to the lower chamber to act as a chemoattractant.
-
Incubation: Incubate the plate for 24-48 hours at 37°C to allow for cell invasion through the Matrigel and the porous membrane.
-
Cell Removal and Staining:
-
Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the invading cells with Crystal Violet solution.
-
-
Quantification: Count the number of stained, invaded cells in several random fields of view under a microscope. Calculate the average number of invaded cells per field.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental design, the following diagrams are provided.
PLD Signaling Pathway in Cell Invasion
The following diagram illustrates the central role of PLD1 and PLD2 in generating the second messenger phosphatidic acid (PA), which in turn activates downstream signaling cascades that promote cancer cell invasion. This compound acts by inhibiting the enzymatic activity of both PLD1 and PLD2.
Experimental Workflow for this compound On-Target Validation
This workflow diagram outlines the key steps in validating the on-target effects of this compound by comparing its activity with that of PLD1 and PLD2 siRNA knockdown.
By following these protocols and comparing the resulting data, researchers can confidently validate that the observed effects of this compound are due to its specific inhibition of PLD1 and PLD2, thereby strengthening the rationale for its further development as a therapeutic agent.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ovid.com [ovid.com]
- 3. Development of a Selective, Allosteric PLD2 Inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Phospholipase D1 Couples CD4+ T Cell Activation to c-Myc-Dependent Deoxyribonucleotide Pool Expansion and HIV-1 Replication | PLOS Pathogens [journals.plos.org]
A Comparative Analysis of ML299 and ML395: Dual versus Selective PLD Inhibition
A comprehensive guide for researchers, scientists, and drug development professionals on the biochemical, cellular, and signaling properties of the phospholipase D inhibitors ML299 and ML395.
This guide provides a detailed comparative analysis of two widely used small molecule inhibitors of phospholipase D (PLD), this compound and ML395. While both compounds target the PLD enzyme family, they exhibit distinct isoform selectivity, leading to different biological outcomes. This document summarizes their key characteristics, presents quantitative data in a comparative format, details the experimental protocols for their characterization, and visualizes the signaling pathways they modulate.
Biochemical and Pharmacological Profile
This compound is a potent, dual inhibitor of both PLD1 and PLD2 isoforms.[1][2] In contrast, ML395 is a highly selective allosteric inhibitor of PLD2, demonstrating over 80-fold selectivity for PLD2 over PLD1. This fundamental difference in their mechanism of action underpins their distinct applications in research and potential therapeutic development.
Data Presentation: Comparative Quantitative Analysis
The following table summarizes the key quantitative data for this compound and ML395, providing a direct comparison of their biochemical properties, potency, and in vitro drug metabolism and pharmacokinetics (DMPK) profiles.
| Property | This compound | ML395 |
| Target(s) | PLD1 and PLD2 (Dual Inhibitor) | PLD2 (Selective Inhibitor) |
| Molecular Weight ( g/mol ) | 489.39 | 443.54 |
| Formula | C₂₃H₂₆BrFN₄O₂ | C₂₆H₂₉N₅O₂ |
| Cellular IC₅₀ (PLD1) | 5.6 nM[2] | >30,000 nM |
| Cellular IC₅₀ (PLD2) | 20 nM[2] | 360 nM |
| Biochemical IC₅₀ (PLD1) | 48 nM[2] | >20,000 nM |
| Biochemical IC₅₀ (PLD2) | 84 nM[2] | 2,890 nM |
| Solubility | Soluble to 100 mM in DMSO | Soluble to 50 mg/mL in DMSO |
| Purity | ≥98% | ≥97% |
| CNS Penetrant | Yes | Yes |
| Human Microsomal Stability (T₁/₂ min) | >60 | 33.3 |
| Mouse Microsomal Stability (T₁/₂ min) | 33.1 | 31.8 |
| Rat Microsomal Stability (T₁/₂ min) | 11.6 | 16.2 |
| Human Plasma Protein Binding (%) | 98.8 | 93.9 |
| Mouse Plasma Protein Binding (%) | 97.2 | 92.2 |
| Rat Plasma Protein Binding (%) | 96.9 | 91.5 |
Signaling Pathways
Phospholipase D enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA). PA, in turn, modulates the activity of a multitude of downstream effector proteins, influencing a wide array of cellular processes. The differential inhibition of PLD isoforms by this compound and ML395 leads to distinct downstream signaling consequences.
Dual PLD1/PLD2 Inhibition by this compound
Inhibition of both PLD1 and PLD2 by this compound results in a broad suppression of PA production, impacting pathways regulated by both isoforms. This can lead to decreased cell proliferation, survival, and invasion in cancer cells. For instance, in glioblastoma cells, dual inhibition has been shown to decrease invasive migration and promote apoptosis.[1]
Selective PLD2 Inhibition by ML395
Selective inhibition of PLD2 by ML395 allows for the dissection of PLD2-specific signaling pathways. PLD2 has been implicated in the regulation of the cytoskeleton, membrane trafficking, and the activation of specific downstream effectors such as the Ras/MEK/ERK pathway.[3] Furthermore, selective PLD2 inhibition has demonstrated antiviral activity, suggesting a role for PLD2 in viral entry and/or replication.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound and ML395 are provided below.
In Vitro PLD1 and PLD2 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified PLD1 and PLD2.
Materials:
-
Purified recombinant human PLD1 and PLD2 enzymes
-
Phosphatidylcholine (PC) substrate
-
Fluorescent or radiolabeled PC for detection
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 2 mM MgCl₂, 1 mM EGTA)
-
Test compounds (this compound, ML395) dissolved in DMSO
-
96-well microplates
-
Plate reader (fluorometer or scintillation counter)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and PC substrate.
-
Add varying concentrations of the test compounds (this compound or ML395) or DMSO (vehicle control) to the wells of the microplate.
-
Initiate the reaction by adding the purified PLD1 or PLD2 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a suitable stop solution.
-
Measure the amount of product formed (e.g., fluorescent choline or radiolabeled phosphatidic acid) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Glioblastoma Cell Invasive Migration Assay (Transwell Assay)
This assay assesses the ability of cancer cells to migrate through a basement membrane matrix, mimicking in vivo invasion.[4]
Materials:
-
Glioblastoma cell lines (e.g., U87-MG)
-
Transwell inserts with 8 µm pore size polycarbonate membranes
-
Matrigel basement membrane matrix
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
Test compounds (this compound, ML395) dissolved in DMSO
-
24-well plates
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Seed glioblastoma cells in serum-free medium into the upper chamber of the inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add varying concentrations of the test compounds or DMSO to both the upper and lower chambers.
-
Incubate the plate at 37°C in a CO₂ incubator for 24-48 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and compare the effect of the compounds to the vehicle control.
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cells of interest (e.g., glioblastoma cells)
-
Caspase-Glo® 3/7 Assay Reagent (Promega) or similar
-
White-walled 96-well plates suitable for luminescence measurements
-
Test compounds (this compound, ML395) dissolved in DMSO
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to attach overnight.
-
Treat the cells with varying concentrations of the test compounds or DMSO for a specified period (e.g., 24-48 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[5][6][7]
-
Add the Caspase-Glo® 3/7 Reagent to each well, ensuring a 1:1 ratio of reagent to cell culture medium.[5][6][7]
-
Mix the contents of the wells by gentle shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours to allow for cell lysis and the caspase reaction to stabilize.[6][7]
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.[6][7]
-
Normalize the results to a cell viability assay if necessary and compare the effects of the compounds.
References
- 1. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and this compound that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPFIBP1 induces glioma cell migration and invasion through FAK/Src/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 6. ulab360.com [ulab360.com]
- 7. promega.com [promega.com]
ML299 In Vitro Selectivity Profile: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and advancing therapeutic development. This guide provides a comprehensive in vitro selectivity profile of ML299, a potent dual inhibitor of Phospholipase D1 (PLD1) and PLD2, and compares its performance against other known PLD inhibitors.
This compound has emerged as a valuable tool for investigating the roles of PLD1 and PLD2 in various physiological and pathological processes. Its utility is underscored by its high potency and relatively "clean" off-target profile compared to earlier-generation PLD inhibitors.[1] This guide summarizes the key quantitative data, details the experimental methodologies used for its characterization, and provides a visual representation of the typical workflow for assessing inhibitor selectivity.
Comparative Selectivity Data
The following table summarizes the in vitro potency of this compound and other PLD inhibitors against PLD1 and PLD2. The data highlights the dual inhibitory nature of this compound in contrast to isoform-selective compounds.
| Compound | Target | IC50 (Cellular) | IC50 (Biochemical) | Fold Selectivity | Reference |
| This compound | PLD1 | 5.6 nM | 48 nM | Dual Inhibitor | [1][2] |
| PLD2 | 20 nM | 84 nM | [1][2] | ||
| ML298 | PLD1 | >20,000 nM | >20,000 nM | >53-fold for PLD2 | [3][4][5] |
| PLD2 | 355 nM | 2,800 nM | [3][4][5] | ||
| VU0155056 | PLD1 | 21 nM | - | Dual Inhibitor | [1] |
| PLD2 | 240 nM | - | [1] | ||
| Halopemide | PLD1/2 | Moderate dual inhibitor | - | Dual Inhibitor | [6] |
| VU0359595 | PLD1 | - | - | 1,700-fold for PLD1 | [7] |
| VU0364739 | PLD2 | - | - | 75-fold for PLD2 | [7] |
| ML395 | PLD1 | >30,000 nM | - | >80-fold for PLD2 | [8] |
| PLD2 | 360 nM | - | [8] |
Off-Target Profiling
A critical aspect of characterizing a chemical probe is to assess its activity against a broad range of unrelated targets. This compound was profiled against a panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters at a concentration of 10 µM.[1] In this comprehensive screen, this compound exhibited significant inhibition (>70% inhibition of radioligand binding) at only 3 of the 68 targets, demonstrating a superior selectivity profile compared to older PLD inhibitors like halopemide (active at 41 of 68 targets) and VU0155056 (active at 12 of 68 targets).[1]
Experimental Methodologies
The determination of the in vitro selectivity profile of this compound involved both cellular and biochemical assays to provide a comprehensive understanding of its activity.
Cellular PLD Activity Assays
-
PLD1 Cellular Assay:
-
Cell Line: Calu-1 cells.
-
Stimulation: Phorbol 12-myristate 13-acetate (PMA) is used to stimulate PLD1 activity.
-
Principle: The assay measures the accumulation of a specific enzymatic product of PLD1 in the presence of varying concentrations of the inhibitor.
-
-
PLD2 Cellular Assay:
-
Cell Line: HEK293 cells stably expressing green fluorescent protein-tagged PLD2 (HEK293-gfpPLD2).
-
Principle: This assay measures the basal activity of overexpressed PLD2, and the inhibitory effect of the compound is determined by a decrease in the measured product.
-
Biochemical PLD Activity Assays
-
Enzyme Source: Purified recombinant human PLD1 and PLD2 enzymes.
-
Principle: These assays directly measure the enzymatic activity of the purified PLD isoforms in the presence of a substrate and varying concentrations of the inhibitor. This confirms that the compound's inhibitory effect is a result of direct interaction with the PLD protein.
Broad Panel Off-Target Screening
-
Platform: Ricerca's Lead Profiling Screen (now part of Eurofins).
-
Method: Radioligand binding assays.
-
Principle: This high-throughput screening method assesses the ability of the test compound (this compound) to displace a known radiolabeled ligand from a large panel of diverse biological targets (GPCRs, ion channels, transporters). A significant reduction in radioligand binding indicates a potential off-target interaction.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway involving PLD and the experimental workflow for assessing the selectivity of an inhibitor like this compound.
Caption: Simplified Phospholipase D (PLD) signaling cascade.
Caption: Experimental workflow for inhibitor selectivity assessment.
References
- 1. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Figure 2, Concentration response curves (CRCs) for this compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and this compound that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Selective, Allosteric PLD2 Inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Phospholipase D Inhibitors with Improved Drug-like Properties and Central Nervous System Penetrance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Further evaluation of novel structural modifications to scaffolds that engender PLD isoform selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
ML299 vs. N-Butanol: A Comparative Guide to Phospholipase D Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ML299 and n-butanol as inhibitors of phospholipase D (PLD), an enzyme family critically involved in cellular signaling and implicated in various diseases, including cancer. We present quantitative data, experimental methodologies, and visual representations of the underlying biochemical pathways to facilitate an informed choice of inhibitor for your research needs.
At a Glance: Key Differences
| Feature | This compound | N-Butanol |
| Mechanism of Action | Direct, selective, allosteric inhibitor of PLD1 and PLD2 | Competes with water in the PLD-catalyzed transphosphatidylation reaction |
| Potency | High (low nanomolar IC50) | Low (millimolar concentrations required) |
| Specificity | High for PLD1 and PLD2 | Low, with potential off-target effects (e.g., on Protein Kinase C) |
| Experimental Use | Precise pharmacological tool for in vitro and in vivo studies | Classical, less specific tool for studying PLD activity, often in cellular assays |
Quantitative Inhibitory Activity
This compound is a potent dual inhibitor of the two major PLD isoforms, PLD1 and PLD2. In contrast, n-butanol's indirect mechanism of action makes a direct IC50 comparison less meaningful. Instead, its efficacy is demonstrated by the diversion of PLD activity towards the production of phosphatidylbutanol.
Table 1: Inhibitory Concentration of this compound
| Isoform | Cellular IC50 | Biochemical IC50 (purified protein) |
| PLD1 | 6 nM[1][2][3] | 48 nM[1][4] |
| PLD2 | 20 nM[1][2][3] | 84 nM[1][4] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Note on N-Butanol: N-butanol is typically used at concentrations in the millimolar range (e.g., 0.3% v/v, which is approximately 32.5 mM) to effectively compete with water and promote the transphosphatidylation reaction[5].
Mechanism of Action
The fundamental difference between this compound and n-butanol lies in their mode of PLD inhibition.
This compound: Direct Allosteric Inhibition
This compound is a selective allosteric modulator that binds directly to PLD1 and PLD2 enzymes, inducing a conformational change that inhibits their catalytic activity.[6] This direct and potent inhibition makes it a valuable tool for dissecting the specific roles of PLD in cellular processes.
N-Butanol: Substrate Competition
N-butanol does not directly inhibit the PLD enzyme. Instead, it acts as an alternative substrate to water in the PLD-catalyzed reaction. PLD hydrolyzes phosphatidylcholine (PC) to phosphatidic acid (PA) and choline. In the presence of a primary alcohol like n-butanol, PLD preferentially catalyzes a transphosphatidylation reaction, producing phosphatidylbutanol (PtdBut) at the expense of PA.[7][8] This diversion of PLD's catalytic activity effectively reduces the production of the key second messenger, PA. However, this blockade of PA production is often incomplete.[7]
Furthermore, n-butanol has been shown to have off-target effects, including the inhibition of Protein Kinase C (PKC) activity and the disruption of the interaction between PLD1 and PKCα, which can complicate the interpretation of experimental results.[7]
Experimental Protocols
1. Matrigel Invasion Assay with this compound
This assay is used to assess the effect of this compound on the invasive potential of cancer cells.
Protocol:
-
Preparation: Coat the upper chamber of a Transwell insert with a layer of Matrigel, a reconstituted basement membrane matrix.
-
Cell Seeding: Seed cancer cells in serum-free media in the upper chamber of the Matrigel-coated insert. The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).
-
Treatment: Add varying concentrations of this compound to both the upper and lower chambers.
-
Incubation: Incubate the plate for a period that allows for cell invasion (typically 24-48 hours).
-
Analysis: After incubation, remove non-invading cells from the top of the insert. Fix and stain the cells that have invaded through the Matrigel to the bottom of the insert.
-
Quantification: Count the number of stained, invaded cells under a microscope. A decrease in the number of invaded cells in the presence of this compound indicates its inhibitory effect on cell invasion.
2. PLD Transphosphatidylation Assay with N-Butanol
This assay measures PLD activity by detecting the formation of phosphatidylbutanol (PtdBut).
Protocol:
-
Cell Labeling (Optional): Label cells with a radioactive precursor like [³H]-palmitic acid or a fluorescent lipid analog to allow for the detection of lipid products.
-
Treatment: Treat the cells with a stimulant to activate PLD in the presence of n-butanol (e.g., 0.3% v/v).
-
Lipid Extraction: After a defined incubation period, stop the reaction and extract the total lipids from the cells.
-
Chromatography: Separate the extracted lipids using thin-layer chromatography (TLC).
-
Detection: Visualize and quantify the amount of PtdBut formed. If using radiolabeling, this can be done by autoradiography or scintillation counting of the PtdBut spot.
-
Analysis: The amount of PtdBut produced is directly proportional to the PLD activity.
References
- 1. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidic acid, phospholipase D and tumorigenesis☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phospholipase D and Its Essential Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Phospholipase D Activity and Phosphatidic Acid Production after Purinergic (P2Y6) Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of astroglial cell proliferation by alcohols: interference with the protein kinase C-phospholipase D signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of ML299
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of ML299, a potent inhibitor of phospholipase D1 and D2. As this compound is intended for laboratory research use only and not for human or veterinary use, adherence to strict disposal protocols is critical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times. All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In case of accidental contact, wash the affected skin area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.
Quantitative Data Summary
For safe and accurate handling, refer to the following properties of this compound.
| Property | Value | Source |
| Molecular Weight | 489.39 g/mol | |
| Formula | C₂₃H₂₆BrFN₄O₂ | |
| Appearance | Solid | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at -20°C |
Step-by-Step Disposal Procedures
The disposal of this compound and its associated waste must comply with local, state, and federal regulations. The following steps provide a general framework for its proper disposal.
Step 1: Waste Identification and Segregation
-
Solid this compound Waste: Any remaining solid this compound powder should be collected in a clearly labeled, sealed container designated for hazardous solid chemical waste.
-
Liquid this compound Waste: Solutions containing this compound, including unused experimental solutions and the first rinse of contaminated labware, must be collected in a separate, sealed, and clearly labeled container for hazardous liquid chemical waste. Do not mix with other waste streams unless compatibility is known.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be disposed of in a designated hazardous waste container.
Step 2: Proper Labeling and Containment
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the compound (in the absence of a specific Safety Data Sheet, treat as toxic and an environmental hazard).
-
The date the waste was first added to the container.
-
The laboratory and responsible researcher's contact information.
Containers should be in good condition, compatible with the chemical waste, and kept securely closed except when adding waste.
Step 3: Consultation with Environmental Health and Safety (EHS)
Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on hazardous waste disposal. Contact your EHS office to:
-
Inform them of the type of waste you have generated.
-
Schedule a waste pickup.
-
Clarify any institution-specific procedures for the disposal of research chemicals.
Never dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination and regulatory violations.
Experimental Protocol: Inactivation of this compound (Hypothetical)
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Essential Safety and Operational Guidance for Handling ML299
For researchers, scientists, and drug development professionals, the proper handling of potent chemical compounds like ML299 is paramount for ensuring laboratory safety and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans for this compound, a selective allosteric modulator and potent inhibitor of phospholipases D1 and D2.[1][2] The following procedural guidance is based on the Safety Data Sheet (SDS) and product information from suppliers.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference. This information is critical for accurate preparation of solutions and for understanding the compound's physical characteristics for safe handling and storage.
| Property | Value |
| Molecular Formula | C₂₃H₂₆BrFN₄O₂[1] |
| Molecular Weight | 489.39 g/mol [1] |
| Purity | ≥98%[1] |
| CAS Number | 1426916-00-8[1] |
| Appearance | Crystalline solid |
| Storage Temperature | -20°C[1] |
| Solubility | DMSO: 25 mg/mL[3] |
| DMF: 30 mg/mL[3] | |
| Ethanol: 1 mg/mL[3] | |
| DMF:PBS (pH 7.2) (1:20): 0.5 mg/mL[3] |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the lack of extensive toxicological data, a cautious approach to personal protection is essential. The following PPE is mandatory when handling this compound to minimize exposure risk.
-
Eye and Face Protection: Chemical safety goggles or a face shield must be worn where there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. It is crucial to check glove integrity before and during use.
-
Body Protection: A laboratory coat or a chemical-resistant apron should be worn. For procedures with a higher risk of exposure, a chemical-resistant suit may be necessary.
-
Respiratory Protection: When handling the solid form of the compound or when there is a potential for aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter is required. All work with the solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for the safe handling of this compound, from receiving the compound to its proper disposal, ensuring a safe laboratory environment.
Preparation and Engineering Controls
-
Designated Workspace: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.
-
Assemble Materials: Before beginning any procedure, assemble all necessary equipment, reagents, and PPE.
Handling the Compound
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the section above.
-
Weighing and Measuring: When weighing the solid compound, do so within a chemical fume hood or a ventilated balance enclosure to prevent the generation and dispersal of dust.
-
Dissolution: To prepare a solution, slowly add the solvent to the solid compound to avoid splashing. As this compound is soluble in organic solvents like DMSO and DMF, handle these solvents with appropriate care.[3]
In Case of a Spill
-
Small Spills: For minor spills, absorb the material using an inert absorbent such as vermiculite or sand. Place the contaminated absorbent material into a sealed, labeled container for proper disposal. Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.
-
Large Spills: In the event of a larger spill, evacuate the immediate area and follow your institution's established emergency procedures for hazardous chemical spills.
Disposal Plan
The proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Do not mix this compound waste with other waste streams. Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be kept separate from liquid waste (e.g., unused solutions, contaminated solvents).
-
Containerization: Use clearly labeled, dedicated, and chemically compatible waste containers. The label must include "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's environmental health and safety department.
-
Disposal Method: Dispose of all this compound waste through your institution's hazardous waste program. Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound or its solutions down the drain.
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
